molecular formula C9H6BrNO B1278382 8-Bromoquinolin-2(1H)-one CAS No. 67805-67-8

8-Bromoquinolin-2(1H)-one

Cat. No.: B1278382
CAS No.: 67805-67-8
M. Wt: 224.05 g/mol
InChI Key: HGJBIJWBYATVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBIJWBYATVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448855
Record name 8-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67805-67-8
Record name 8-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 8-bromo-6-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 8-bromo-6-methylquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinolin-2(1H)-one, or carbostyril, core is a privileged structure found in numerous biologically active compounds.[1] The introduction of a bromine atom at the 8-position and a methyl group at the 6-position can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy.[1] This document outlines viable synthetic routes, detailed experimental protocols, and a summary of relevant data to aid researchers in the synthesis and further development of this compound and its derivatives.

Synthetic Pathways

Several established methodologies in quinoline and quinolinone synthesis can be adapted to produce 8-bromo-6-methylquinolin-2(1H)-one. The selection of a particular route may be influenced by factors such as the availability of starting materials, desired yield, and scalability. The two primary approaches discussed are the Knorr Quinoline Synthesis and a multi-step pathway involving the Skraup Synthesis.

Knorr Quinoline Synthesis

A plausible and direct route to the target molecule is the Knorr quinoline synthesis, which involves the condensation of a β-ketoanilide followed by acid-catalyzed cyclization.[1][2] This method is advantageous due to its reliability and the commercial availability of a wide range of starting materials.[3] The synthesis begins with the reaction of 4-bromo-2-methylaniline with a suitable β-ketoester to form an intermediate β-ketoanilide, which is then cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid.[1][4]

A general approach for the synthesis of the parent 8-bromo-6-methylquinolin-2(1H)-one would involve the cyclization of a corresponding acrylic acid derivative.[1]

Multi-Step Synthesis via Skraup Reaction

An alternative, multi-step approach involves the initial construction of the quinoline core via a Skraup reaction, followed by functional group manipulations to yield the desired quinolinone.[5] This pathway commences with the synthesis of the key precursor, 2-bromo-4-methylaniline, from p-toluidine.[5] The aniline derivative then undergoes a Skraup reaction to form 8-bromo-6-methylquinoline.[5] Subsequent chlorination at the 2-position, followed by hydrolysis, affords the final product, 8-bromo-6-methylquinolin-2(1H)-one.[5]

Data Presentation

The following table summarizes the expected yields and key physical properties for the intermediates and the final product based on literature values for analogous compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)
N-(4-methylphenyl)acetamideC₉H₁₁NO149.19153-155-
N-(2-bromo-4-methylphenyl)acetamideC₉H₁₀BrNO228.09117-119-
2-Bromo-4-methylanilineC₇H₈BrN186.0514-1651-57[6]
8-Bromo-6-methylquinolineC₁₀H₈BrN222.08--
8-Bromo-2-chloro-6-methylquinolineC₁₀H₇BrClN256.53--
8-Bromo-6-methylquinolin-2(1H)-one C₁₀H₈BrNO 238.08 - -

Note: Dashes indicate data not specifically found for this compound in the literature but can be determined experimentally.[5]

Experimental Protocols

The following are detailed methodologies for the key synthetic transformations.

Protocol 1: Synthesis of 2-Bromo-4-methylaniline (Precursor for Skraup and Knorr Syntheses)

This precursor is synthesized from p-toluidine in a three-stage process involving acetylation, bromination, and hydrolysis.[5][6]

a) Acetylation of p-Toluidine:

  • A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours.[5][6]

  • The reaction mixture is then cooled, and the N-(4-methylphenyl)acetamide is isolated.

b) Bromination of N-(4-methylphenyl)acetamide:

  • The N-(4-methylphenyl)acetamide is dissolved in a suitable solvent, and bromine is added dropwise at a controlled temperature.[6]

  • The reaction mixture is then poured into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.[5]

c) Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide:

  • The N-(2-bromo-4-methylphenyl)acetamide is hydrolyzed by refluxing with concentrated hydrochloric acid.[6]

  • The resulting hydrochloride salt is neutralized with a sodium hydroxide solution to yield 2-bromo-4-methylaniline.[5][6]

Protocol 2: Knorr Synthesis of 8-bromo-6-methylquinolin-2(1H)-one

This protocol is adapted from the synthesis of 8-bromo-6,4-dimethylquinolin-2(1H)-one.[1]

Step 1: Synthesis of the β-ketoanilide intermediate

  • To a solution of 4-bromo-2-methylaniline (10 mmol) in toluene (50 mL), add an appropriate β-ketoester (e.g., ethyl 3-oxobutanoate, 12 mmol) and a catalytic amount of ethylenediamine (2-3 drops).[1]

  • Reflux the mixture for 12 hours, collecting the evolved ethanol-water azeotrope in a Dean-Stark trap.[1]

  • After cooling, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoanilide.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Step 2: Cyclization to 8-bromo-6-methylquinolin-2(1H)-one

  • Add the purified β-ketoanilide (5 mmol) to polyphosphoric acid (20 g) preheated to 80°C.[1]

  • Stir the mixture vigorously at 120°C for 2 hours.[1]

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.[1]

  • Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.[1]

  • Dry the solid product to yield 8-bromo-6-methylquinolin-2(1H)-one.[1]

Protocol 3: Multi-Step Synthesis via Skraup Reaction

Step 1: Skraup Synthesis of 8-Bromo-6-methylquinoline

  • The Skraup reaction involves heating 2-bromo-4-methylaniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene or arsenic acid.[5][7]

  • The reaction is typically conducted in the presence of ferrous sulfate to moderate its otherwise vigorous nature.[7]

  • The reaction mixture is worked up by neutralization and purification to yield 8-bromo-6-methylquinoline.[5]

Step 2: Chlorination of 8-Bromo-6-methylquinoline

  • 8-Bromo-6-methylquinoline is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).[5]

  • The reaction mixture is heated to effect chlorination at the 2-position.[5]

  • Work-up and purification provide 8-bromo-2-chloro-6-methylquinoline.[5]

Step 3: Hydrolysis to 8-Bromo-6-methylquinolin-2(1H)-one

  • The 8-bromo-2-chloro-6-methylquinoline is heated in an acidic solution.[5]

  • The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable quinolinone form.[5]

  • Upon cooling and neutralization, the desired product, 8-bromo-6-methylquinolin-2(1H)-one, precipitates and can be purified by recrystallization.[5]

Visualizations

The following diagrams illustrate the described synthetic pathways.

Knorr_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline beta-ketoanilide beta-ketoanilide 4-bromo-2-methylaniline->beta-ketoanilide Condensation beta-ketoester beta-ketoester beta-ketoester->beta-ketoanilide 8-bromo-6-methylquinolin-2(1H)-one 8-bromo-6-methylquinolin-2(1H)-one beta-ketoanilide->8-bromo-6-methylquinolin-2(1H)-one Acid-catalyzed Cyclization

Caption: Knorr synthesis pathway for 8-bromo-6-methylquinolin-2(1H)-one.

Skraup_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_quinoline_formation Quinoline Formation cluster_modification Functional Group Modification cluster_final_product Final Product p-Toluidine p-Toluidine 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline p-Toluidine->2-Bromo-4-methylaniline Acetylation, Bromination, Hydrolysis 8-Bromo-6-methylquinoline 8-Bromo-6-methylquinoline 2-Bromo-4-methylaniline->8-Bromo-6-methylquinoline Skraup Reaction 8-Bromo-2-chloro-6-methylquinoline 8-Bromo-2-chloro-6-methylquinoline 8-Bromo-6-methylquinoline->8-Bromo-2-chloro-6-methylquinoline Chlorination 8-Bromo-6-methylquinolin-2(1H)-one 8-Bromo-6-methylquinolin-2(1H)-one 8-Bromo-2-chloro-6-methylquinoline->8-Bromo-6-methylquinolin-2(1H)-one Hydrolysis

Caption: Multi-step synthesis of 8-bromo-6-methylquinolin-2(1H)-one via Skraup reaction.

Experimental_Workflow start Starting Materials synthesis Synthesis Reaction (Knorr or Skraup) start->synthesis workup Aqueous Workup and Extraction synthesis->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to 8-bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-bromoquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, plausible synthetic routes, and known biological activities, supported by experimental methodologies and comparative data for structurally related compounds.

Chemical Identity and Structure

This compound is a derivative of the quinolin-2(1H)-one scaffold, a core structure found in numerous biologically active compounds.[1] The presence of a bromine atom at the 8-position provides a handle for further chemical modifications, making it a valuable building block in synthetic and medicinal chemistry.[1]

CAS Number: 67805-67-8[2][3]

Molecular Formula: C₉H₆BrNO[2][3]

Structure:

G cluster_synthesis Proposed Synthesis Workflow start Starting Material: 2-Bromoaniline step1 Skraup Synthesis (with acrolein, glycerol, etc.) start->step1 intermediate Intermediate: 8-Bromoquinoline step1->intermediate step2 Oxidation/Hydroxylation at C2 position intermediate->step2 product Final Product: This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification G cluster_pathway Prostaglandin E2 Synthesis Pathway AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX) Enzymes (COX-1, COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES Prostaglandin E Synthases (PGES) PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound Inhibitor->COX Inhibits

References

The Core Mechanisms of Action of Quinolinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinolinone scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology.[1] This in-depth technical guide elucidates the core mechanisms of action of quinolinone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their signaling pathways, quantitative data, and the experimental protocols used for their evaluation.

Inhibition of Protein Kinases

A primary mechanism through which quinolinone derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[2][3] Dysregulation of these pathways is a hallmark of many cancers.

a. Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinolinone derivatives have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase whose aberrant signaling is implicated in various cancers.[2][4] By blocking EGFR, these compounds can disrupt downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, thereby impeding cancer cell proliferation and inducing apoptosis.[2]

EGFR_Pathway Quinolinone Quinolinone Derivative EGFR EGFR Quinolinone->EGFR Inhibits Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinolinone derivatives.

Compound/DerivativeTargetIC50 (nM)Cell LineReference
SIQ3EGFR-TK0.6-[4][5]
SIQ5EGFR-TK10.2-[4][5]
SIQ8EGFR-TK1.8-[4][5]
SIQ12EGFR-TK2.5-[4][5]
SIQ17EGFR-TK1.2-[4][5]
SIQ19EGFR-TK3.7-[4][5]
Erlotinib (Reference)EGFR-TK~20-[4][5]
Compound 24EGFR9.2-[6]
Compound 13EGFRwt5.06-[6]
Gefitinib (Reference)EGFRwt3.22-[6]
Osimertinib (Reference)EGFR8.1-[6]
b. Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[7] Certain quinolinone derivatives have been identified as potent inhibitors of FLT3 kinase activity, leading to decreased phosphorylation of downstream targets like STAT5 and subsequent induction of apoptosis in AML cells.[7]

FLT3_Pathway Quinolinone Quinolinone Derivative FLT3 FLT3 Quinolinone->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 Apoptosis Apoptosis FLT3->Apoptosis Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Leukemic Cell Proliferation pSTAT5->Proliferation

Caption: FLT3 signaling pathway and its inhibition by quinolinone derivatives.

Compound/DerivativeTargetIC50 (nM)Cell LineReference
KR65367FLT32.7-[7]
KR65370FLT30.57-[7]
Gilteritinib (Reference)FLT30.29-[8]
FLIN-4FLT3-ITD1.07-[9]
Midostaurin (Reference)FLT3-ITD29.64-[9]

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for protein degradation, and its inhibition can lead to the accumulation of misfolded or regulatory proteins, inducing cellular stress and apoptosis in cancer cells.[10] Some quinolinone derivatives have been identified as noncovalent inhibitors of the proteasome, targeting its chymotrypsin-like activity.[11]

Proteasome_Inhibition_Workflow Quinolinone Quinolinone Derivative Proteasome 26S Proteasome Quinolinone->Proteasome Inhibits Accumulation Accumulation of Ub-Proteins UbProteins Ubiquitinated Proteins UbProteins->Proteasome Degradation ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of proteasome inhibition by quinolinone derivatives.

Compound/DerivativeTargetIC50 (µM)Cell LineReference
QCBT7Proteasome0.6HCT 116[10]
QCBT7Proteasome2.6MIA PaCa-2[10]
QCBT7Proteasome1.1PANC-1[10]
Compound 7Proteasome (Chymotrypsin-like)12.1-[11]
Compound 25Proteasome (Chymotrypsin-like)5.4-[11]
Compound 2Proteasome (Chymotrypsin-like)5.60-[12]
Compound 2Proteasome (Caspase-like)2.42-[12]

DNA Intercalation and Topoisomerase Inhibition

Quinoline derivatives can exert cytotoxic effects by intercalating into DNA, interfering with DNA replication and transcription, which ultimately triggers apoptosis.[13][14][15] This interaction can also lead to the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication.[16]

DNA_Intercalation Quinolinone Quinolinone Derivative DNA DNA Double Helix Quinolinone->DNA Intercalation Intercalation DNA->Intercalation Replication_Block Replication & Transcription Block Intercalation->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA intercalation by quinolinone derivatives leading to apoptosis.

Compound/DerivativeIC50 (µM)Cell LineReference
Compound 6e1.86 - 3.91MCF-7, A2780, C26, A549[15]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine2.56HCT-116[17]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine3.67RKO[17]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine3.46A2780[17]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine2.71Hela[17]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[20]

  • Compound Treatment: Treat cells with serial dilutions of the quinolinone derivative for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.[20]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement: Read the absorbance at a wavelength of 550-590 nm using a microplate reader.[18][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP remaining after the kinase reaction.[23][24]

  • Compound Preparation: Prepare serial dilutions of the quinolinone derivative in DMSO.[23]

  • Kinase Reaction: In a 384-well plate, incubate the recombinant kinase enzyme with the test compound for 10-30 minutes. Initiate the reaction by adding a mixture of the specific substrate and ATP.[23][24]

  • ATP Detection: After a set incubation time (e.g., 30-60 minutes), add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.[23][25]

  • Luminescence Measurement: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value. A higher luminescent signal corresponds to greater kinase inhibition.[23]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to analyze the phosphorylation status of signaling molecules.[26][27]

  • Cell Lysis: Treat cells with the quinolinone derivative for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[27]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., p-STAT5, total STAT5, p-ERK, total ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[27]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[28]

  • Cell Preparation: Harvest and wash the cells, then fix them in cold 70% ethanol while vortexing gently.[28][29]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to eliminate RNA staining.[28][29]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

Quinolinone derivatives represent a versatile and promising class of compounds with significant potential in anticancer drug development. Their diverse mechanisms of action, including the inhibition of key protein kinases, disruption of the proteasome system, and interference with DNA integrity, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these potent molecules. A thorough understanding of their mechanisms, supported by quantitative data and rigorous experimental validation, is paramount for advancing these promising candidates through the drug development pipeline.

References

The Biological Activity of 8-Bromoquinolin-2(1H)-one: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinolin-2(1H)-one, a halogenated derivative of the quinolinone scaffold, presents a chemical structure of interest within medicinal chemistry. The quinolin-2(1H)-one core, also known as carbostyril, is a recognized privileged scaffold, forming the backbone of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 8-position is anticipated to modulate the compound's physicochemical properties and its interactions with biological targets. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the experimental validation of the biological activities of this compound.

While some commercial suppliers suggest potential anti-cancer and anti-inflammatory properties, these claims are not substantiated by peer-reviewed research. This guide addresses the current state of knowledge, highlighting the absence of quantitative data and detailed experimental protocols for this specific compound, and outlines the general biological potential of the broader quinolinone class to provide a framework for future research.

Putative Biological Activities (Unverified)

Commercial sources allude to the following biological activities for this compound, although without citation of primary literature:

  • Anti-inflammatory Activity: It is proposed to inhibit the production of inflammatory mediators. The suggested mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes. Additionally, a high-affinity binding to phospholipase A2 (PLA2) has been mentioned, which would impact the release of arachidonic acid, a precursor for these inflammatory molecules.

  • Anti-cancer Activity: General anti-cancer properties have been claimed, but no specific cancer cell lines, mechanisms of action, or quantitative measures of efficacy have been documented in scientific literature.

It is critical to emphasize that the aforementioned activities and mechanisms are not supported by published experimental data and should be considered speculative until rigorously investigated.

Quantitative Data

A thorough search of scientific databases has yielded no published quantitative data, such as IC50 or EC50 values, for the biological activity of this compound. The table below is provided as a template for future studies to populate.

Table 1: Summary of Quantitative Biological Data for this compound (Data Not Available)

Biological Target/AssayCell Line/SystemIC50/EC50 (µM)Reference
Cyclooxygenase-1 (COX-1) Inhibition(e.g., Enzyme Assay)Data Not Available-
Cyclooxygenase-2 (COX-2) Inhibition(e.g., Enzyme Assay)Data Not Available-
Phospholipase A2 (PLA2) Binding(e.g., Binding Assay)Data Not Available-
Anticancer Activity (e.g., MTT Assay)(e.g., MCF-7, A549)Data Not Available-

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the scientific literature. However, based on the putative activities, the following standard assays would be appropriate for its initial characterization.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a test compound against COX enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor. Arachidonic acid is used as the substrate.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • The test compound dilutions are pre-incubated with the COX enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then terminated.

  • Detection: The product of the reaction, typically Prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Phospholipase A2 (PLA2) Binding Assay (General Protocol)

This protocol outlines a general method to assess the binding of a test compound to PLA2.

  • Protein and Ligand Preparation: Purified PLA2 enzyme and a fluorescently labeled ligand known to bind to the enzyme are prepared in a suitable binding buffer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • The PLA2 enzyme is incubated with the fluorescently labeled ligand in the presence of varying concentrations of the test compound.

    • The binding is allowed to reach equilibrium.

  • Detection: The degree of binding of the fluorescent ligand is measured using techniques such as fluorescence polarization or FRET. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: The binding affinity (e.g., Ki or IC50) is calculated by analyzing the competition binding data.

Signaling Pathways and Experimental Workflows

Given the lack of specific mechanistic data for this compound, the following diagrams represent hypothetical pathways and workflows based on the unverified claims and the known pharmacology of the quinolinone scaffold.

G Hypothetical Anti-inflammatory Signaling Pathway Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Inflammation Inflammation Prostaglandins->Inflammation This compound This compound PLA2 Phospholipase A2 This compound->PLA2 Inhibits? COX Cyclooxygenase (COX) This compound->COX Inhibits?

Caption: Putative anti-inflammatory mechanism of this compound.

G General Workflow for Biological Activity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Further Studies Enzyme Inhibition Assays Enzyme Inhibition Assays IC50/EC50 Determination IC50/EC50 Determination Enzyme Inhibition Assays->IC50/EC50 Determination Cell-based Assays Cell-based Assays Cell-based Assays->IC50/EC50 Determination Mechanism of Action Mechanism of Action IC50/EC50 Determination->Mechanism of Action In Vivo Models In Vivo Models Mechanism of Action->In Vivo Models Compound Synthesis Compound Synthesis Compound Synthesis->Enzyme Inhibition Assays Compound Synthesis->Cell-based Assays

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound remains a molecule with unexplored biological potential. The quinolinone scaffold to which it belongs has a proven track record in the development of successful therapeutic agents. However, the absence of published, peer-reviewed data on the specific biological activities of the 8-bromo derivative underscores a significant knowledge gap.

Future research should focus on the systematic evaluation of this compound's activity against a panel of cancer cell lines and in various models of inflammation. Initial studies should aim to validate or refute the speculative claims of COX, LOX, and PLA2 inhibition. Subsequent mechanistic studies could then elucidate the specific signaling pathways involved. The bromine atom at the 8-position also provides a handle for further chemical modification, opening avenues for the development of novel derivatives with potentially enhanced potency and selectivity. Until such studies are conducted and their results published, the biological activity of this compound will remain in the realm of hypothesis.

8-Bromoquinolin-2(1H)-one: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinolin-2(1H)-one is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural framework, featuring a quinolinone core with a strategically positioned bromine atom, allows for a wide range of chemical modifications, making it an invaluable precursor for the synthesis of complex organic molecules. The quinolin-2(1H)-one scaffold itself is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of the bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for drug discovery and materials science applications.[2] This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physical and Chemical Properties

This compound is typically a solid at room temperature with a high melting point. Its chemical properties are characterized by the reactivity of the bromine atom, the acidic N-H proton of the quinolinone ring, and the electrophilic nature of the α,β-unsaturated carbonyl system.

PropertyValueReference
Molecular Formula C₉H₆BrNO[3][4]
Molecular Weight 224.05 g/mol [4]
Appearance Solid[5]
Melting Point 289-291 °C (for 8-bromo-6-methylquinolin-2(1H)-one)[5]
Boiling Point 390.2 °C (for this compound)[3]
CAS Number 67805-67-8[3][4]

Spectroscopic Data:

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
δ 11.8 (s, 1H, NH)δ 160 (C=O)
δ 7.8 (d, 1H)δ 140-110 (Aromatic C)
δ 7.7 (d, 1H)
δ 7.5 (t, 1H)
δ 7.3 (d, 1H)
δ 6.5 (d, 1H)

Note: The data presented for the melting point is for the 8-bromo-6-methyl analog and serves as an estimate. Spectroscopic data are generalized based on the quinolinone scaffold and related structures. Researchers should obtain and interpret their own analytical data for confirmation.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the construction of the quinoline ring system followed by oxidation or hydrolysis to the quinolinone. The following is a generalized multi-step synthesis adapted from procedures for analogous compounds.[6]

Synthesis_of_this compound cluster_0 Step 1: Bromination of Aniline cluster_1 Step 2: Quinoline Formation (Skraup Synthesis) cluster_2 Step 3: Quinolinone Formation A Aniline B N-Phenylacetamide A->B Acetylation C N-(2-bromophenyl)acetamide B->C Bromination D 2-Bromoaniline C->D Hydrolysis E 8-Bromoquinoline D->E Glycerol, H₂SO₄, Oxidizing agent F 8-Bromo-2-chloroquinoline E->F Chlorination (e.g., POCl₃) G This compound F->G Hydrolysis

A multi-step synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2-Bromoaniline (Precursor)

This protocol describes the synthesis of the key precursor, 2-bromoaniline, from aniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Bromine

  • Sodium sulfite

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Acetylation: Reflux a mixture of aniline, glacial acetic acid, and acetic anhydride for 2.5-3.0 hours to form N-phenylacetamide.[6]

  • Bromination: Dissolve the N-phenylacetamide in a suitable solvent and add bromine dropwise while maintaining the temperature. Pour the reaction mixture into a sodium sulfite solution to precipitate N-(2-bromophenyl)acetamide.[6]

  • Hydrolysis: Heat the N-(2-bromophenyl)acetamide with hydrochloric acid. Neutralize the resulting hydrochloride salt with a sodium hydroxide solution to yield 2-bromoaniline.[6]

Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline

This protocol outlines the construction of the quinoline core.

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Concentrated sulfuric acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of 2-bromoaniline and glycerol.

  • Add the oxidizing agent portion-wise to control the exothermic reaction.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the mixture into water and neutralize with a base to precipitate the crude 8-bromoquinoline.

  • Purify the product by steam distillation or column chromatography.

Experimental Protocol: Conversion to this compound

This protocol details the final steps to obtain the target compound.

Materials:

  • 8-Bromoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid

Procedure:

  • Chlorination: React 8-bromoquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to form 8-bromo-2-chloroquinoline.[6]

  • Hydrolysis: Heat the 8-bromo-2-chloroquinoline in an acidic aqueous solution (e.g., hydrochloric acid). The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable quinolinone form.[6]

  • Upon cooling and neutralization, the desired product, this compound, precipitates and can be purified by recrystallization.[6]

Applications in Organic Synthesis

The bromine atom at the 8-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted quinolinones.

Cross-Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C 8-Aryl/Vinyl-quinolin-2(1H)-one A->C Pd Catalyst, Base E 8-Alkynyl-quinolin-2(1H)-one A->E Pd/Cu Catalyst, Base G 8-Amino-quinolin-2(1H)-one A->G Pd Catalyst, Base B Aryl/Vinyl Boronic Acid B->C D Terminal Alkyne D->E F Amine F->G Anti-inflammatory_Mechanism A Membrane Phospholipids B Arachidonic Acid A->B C Prostaglandins (e.g., PGE2) B->C D Leukotrienes B->D E Inflammation C->E D->E PLA2 Phospholipase A₂ (PLA₂) COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX) Inhibitor This compound Inhibitor->PLA2 Inhibits Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

References

Spectroscopic and Synthetic Profile of 8-Bromoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 8-bromoquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document collates available quantitative data, details experimental protocols, and presents visual workflows to facilitate further research and application of this molecule.

Core Spectroscopic Data

The unique structural features of this compound give rise to a characteristic spectroscopic profile. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 8-Bromoquinoline

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.98dd4.2, 1.8H-2
8.08dd8.3, 1.7H-4
7.98dd7.4, 1.4H-5
7.72dd8.1, 1.2H-7
7.39dd8.1, 4.2H-3
7.32t8.0H-6

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 8-Bromoquinoline

Chemical Shift (δ) ppmAssignment
151.1C-2
145.0C-8a
136.5C-4
133.0C-5
129.4C-7
127.7C-4a
126.8C-6
124.5C-8
121.8C-3

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key absorptions would be expected for the N-H bond, the carbonyl (C=O) group, and the aromatic C-H and C=C bonds. While the specific spectrum for this compound is not available, the spectrum of the parent compound, 2(1H)-quinolinone, provides a reference for the characteristic peaks of the quinolinone core.

Table 3: Characteristic IR Absorptions for the Quinolinone Core

Wavenumber (cm⁻¹)Vibration
~3400-3200N-H stretch
~1660C=O stretch (amide)
~1600-1450C=C aromatic stretch
~3100-3000C-H aromatic stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₉H₆BrNO.[2]

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₆BrNO
Molecular Weight224.05 g/mol
Isotopic PeaksDue to the presence of bromine, characteristic M and M+2 peaks in an approximate 1:1 ratio are expected.

Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a proposed methodology can be adapted from established procedures for structurally similar compounds.[3] The synthesis of its precursor, 8-bromoquinoline, is well-documented and typically involves the Skraup synthesis.

Synthesis of 8-Bromoquinoline (Precursor)

A common method for the synthesis of 8-bromoquinoline is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent.

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Sodium m-nitrobenzenesulfonate

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Methanesulfonic acid

  • Sodium hydroxide (NaOH) solution (50% m/v)

  • Diethyl ether (Et₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure: [1]

  • A mixture of methanesulfonic acid is heated to 125 °C with stirring.

  • 2-Bromoaniline, sodium m-nitrobenzenesulfonate, and FeSO₄·7H₂O are added.

  • Glycerol is added dropwise over 15 minutes, with additional portions added at three-hour intervals.

  • The reaction mixture is maintained at 125 °C for 12 hours.

  • After cooling, water is added, and the solution is basified with 50% NaOH solution.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, and filtered through Celite.

  • The solvent is removed under reduced pressure to yield crude 8-bromoquinoline, which can be further purified by distillation.

Proposed Synthesis of this compound

A plausible route to this compound involves the conversion of 8-bromoquinoline to an intermediate that can be subsequently hydrolyzed to the desired quinolinone. A general two-step approach is outlined below, adapted from the synthesis of a similar compound.[3]

Step 1: Conversion of 8-Bromoquinoline to an N-Oxide or similar reactive intermediate. This step would activate the 2-position for subsequent nucleophilic attack.

Step 2: Hydrolysis to this compound. The intermediate from Step 1 would then be subjected to hydrolysis under acidic or basic conditions to yield the final product.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a quinolinone derivative like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., 2-Bromoaniline) Reaction1 Skraup Reaction (Synthesis of 8-Bromoquinoline) Start->Reaction1 Intermediate 8-Bromoquinoline (Precursor) Reaction1->Intermediate Reaction2 Functional Group Transformation Intermediate->Reaction2 Product This compound (Crude Product) Reaction2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final Pure this compound with Spectroscopic Data NMR->Final IR->Final MS->Final

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound. Further experimental work is necessary to fully elucidate and confirm the spectroscopic data for this specific compound. The provided information serves as a valuable resource for researchers embarking on the synthesis and application of this and related quinolinone derivatives.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, a cornerstone of heterocyclic chemistry. From their initial synthesis in the late 19th century to their identification in natural products and the elucidation of their biological mechanisms, this document traces the evolution of this critical chemical scaffold. Detailed experimental protocols from seminal syntheses are provided, alongside quantitative data where available, to offer a practical historical perspective. Reaction pathways and biological mechanisms are illustrated using Graphviz diagrams to facilitate a clear understanding of the underlying chemical and biological principles.

Early Synthetic Milestones: The Birth of the Quinolinone Core

The story of quinolinone is intrinsically linked to the broader history of quinoline chemistry. The parent quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] However, it was the development of synthetic methodologies in the late 19th century that truly unlocked the potential of this class of compounds. Several key named reactions laid the foundation for quinolinone synthesis.

The Friedländer Synthesis (1882)

In 1882, Paul Friedländer reported a straightforward method for synthesizing quinolines by the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of a base like sodium hydroxide.[3][4][5][6][7][8] This reaction, a type of aldol condensation followed by cyclization, proved to be a versatile and enduring method for accessing the quinoline core.[1][4]

  • Reactants: o-aminobenzaldehyde and acetaldehyde.[3]

  • Catalyst: Sodium hydroxide solution.[3]

  • Procedure: A mixture of o-aminobenzaldehyde and acetaldehyde is treated with a solution of sodium hydroxide. The reaction proceeds via an aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the quinoline ring.[4]

  • Note: Early reports often lacked detailed quantitative data such as yields. The focus was primarily on the successful synthesis and characterization of the novel heterocyclic system.

Friedlander_Synthesis cluster_process Reaction Steps o_aminoaryl_ketone o-Aminoaryl Aldehyde/Ketone aldol_condensation Aldol Condensation o_aminoaryl_ketone->aldol_condensation + alpha_methylene α-Methylene Carbonyl alpha_methylene->aldol_condensation cyclization_dehydration Intramolecular Cyclization & Dehydration aldol_condensation->cyclization_dehydration Intermediate product Quinoline Derivative cyclization_dehydration->product

Caption: The Friedländer Synthesis Workflow.

The Knorr Quinoline Synthesis (1886)

Ludwig Knorr developed a method for the synthesis of 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolinones) from β-ketoanilides using a strong acid like sulfuric acid.[1][9][10][11] This intramolecular cyclization proceeds via an electrophilic aromatic substitution mechanism.[9]

  • Reactant: A β-ketoanilide (e.g., acetoacetanilide).[9]

  • Catalyst: Concentrated sulfuric acid.[1]

  • Procedure: The β-ketoanilide is treated with concentrated sulfuric acid, which promotes intramolecular cyclization onto the aniline ring. Subsequent dehydration leads to the formation of the 2-hydroxyquinoline product.[10] The reaction temperature is a critical factor, with higher temperatures favoring the 2-hydroxyquinoline isomer.[10]

Knorr_Synthesis beta_ketoanilide β-Ketoanilide cyclization Intramolecular Cyclization beta_ketoanilide->cyclization H₂SO₄ dehydration Dehydration cyclization->dehydration Intermediate product 2-Hydroxyquinoline (2-Quinolinone) dehydration->product

Caption: The Knorr Quinoline Synthesis Pathway.

The Camps Quinoline Synthesis (1899)

Rudolf Camps reported a base-catalyzed cyclization of o-acylaminoacetophenones to yield hydroxyquinolines.[12][13][14] A notable feature of this reaction is that, depending on the reaction conditions and the structure of the starting material, it can produce two different isomeric hydroxyquinolines (quinolinones).[13][15]

  • Reactant: An o-acylaminoacetophenone.[13]

  • Catalyst: A strong base, such as sodium hydroxide in an alcoholic solution.[14]

  • Procedure: The o-acylaminoacetophenone is refluxed in an alcoholic solution of a strong base. The base facilitates an intramolecular condensation to form the hydroxyquinoline product(s).[15] The regioselectivity of the cyclization is influenced by the nature of the acyl group.[14]

Camps_Synthesis start o-Acylaminoacetophenone base Base (e.g., NaOH) start->base intermediate Enolate Intermediate(s) base->intermediate product_A 2-Substituted-4-hydroxyquinoline intermediate->product_A Path A product_B 4-Substituted-2-hydroxyquinoline intermediate->product_B Path B

Caption: Isomeric Products of the Camps Synthesis.

The Emergence of Naturally Occurring Quinolinones

While synthetic chemists were constructing the quinolinone scaffold in the laboratory, botanists and natural product chemists were unknowingly encountering them in nature. The broader class of quinoline alkaloids has a long history in medicine, with quinine being isolated from the bark of the Cinchona tree in 1820 and used to treat malaria.[16][17][18]

The first simple quinolinone alkaloid to be isolated from a natural source is believed to be echinopsine . This compound was identified from plants of the Echinops genus.[19] Echinopsine is a 1-methyl-4(1H)-quinolinone. The discovery of naturally occurring quinolinones spurred further interest in their biological activities and potential therapeutic applications.[19][20][21]

Biological Activity and Mechanism of Action: An Evolving Understanding

The initial interest in quinoline and its derivatives in the 19th century was largely driven by the burgeoning dye industry and the search for synthetic alternatives to natural medicines like quinine.[18] The early biological evaluation of these compounds was rudimentary by modern standards. However, the foundational quinolinone structure has since been identified as a "privileged scaffold" in medicinal chemistry, forming the basis for a vast array of therapeutic agents.[22]

Inhibition of DNA Gyrase and Topoisomerase IV

A major breakthrough in understanding the biological activity of quinolones came with the discovery of their antibacterial properties. It is now well-established that a primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[23][24][25] These enzymes are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately cell death.[23][25]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Quinolinone Action dna_gyrase DNA Gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna relaxes supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase quinolinone Quinolinone Compound trapped_complex Trapped Enzyme-DNA Complex dna_break Double-Strand DNA Break cell_death Bacterial Cell Death

Caption: Quinolinone Inhibition of DNA Gyrase.

Modulation of the NF-κB Signaling Pathway

More recently, quinolinone derivatives have been shown to interact with key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) pathway.[26][27][28][29][30][31] The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in immune and inflammatory responses, cell proliferation, and survival.[26][28][29][30][31] Dysregulation of the NF-κB pathway is implicated in a variety of diseases.[26] Some quinolinone compounds have been found to inhibit the canonical NF-κB pathway, preventing the translocation of NF-κB dimers to the nucleus and thereby suppressing the transcription of pro-inflammatory genes.[26][27]

NFkB_Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) ikb_kinase IκB Kinase (IKK) Activation stimulus->ikb_kinase ikb_degradation IκB Degradation ikb_kinase->ikb_degradation nfkb_translocation NF-κB Translocation to Nucleus ikb_degradation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription quinolinone Quinolinone Compound quinolinone->ikb_kinase inhibits

Caption: Quinolinone Inhibition of the NF-κB Pathway.

Quantitative Data from Historical Syntheses

Obtaining precise quantitative data from the original 19th-century publications can be challenging, as reporting standards were different from today. However, the following table summarizes the key transformations and known products of these seminal reactions.

Synthesis NameYearDiscoverer(s)ReactantsKey Reagents/ConditionsProduct Class
Friedländer Synthesis 1882Paul Friedländero-Aminoaryl aldehyde/ketone + α-Methylene carbonylBase (e.g., NaOH) or AcidSubstituted Quinolines
Knorr Quinoline Synthesis 1886Ludwig Knorrβ-KetoanilideConcentrated H₂SO₄2-Hydroxyquinolines (2-Quinolinones)
Camps Quinoline Synthesis 1899Rudolf Campso-AcylaminoacetophenoneBase (e.g., NaOH) in alcoholIsomeric Hydroxyquinolines (Quinolinones)

Conclusion

The journey of quinolinone compounds, from their creation in the crucibles of 19th-century organic chemists to their discovery in nature and their establishment as a privileged scaffold in modern drug discovery, highlights a remarkable trajectory in chemical science. The foundational synthetic methods of Friedländer, Knorr, and Camps, while over a century old, remain relevant in their demonstration of fundamental principles of heterocyclic chemistry. The ongoing exploration of the biological activities of quinolinones, from their antibacterial effects to their modulation of complex signaling pathways, ensures that this venerable class of compounds will continue to be a source of inspiration for the development of new therapeutic agents for years to come.

References

tautomerism in quinolin-2(1H)-one systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Quinolin-2(1H)-one Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one, or 2-quinolone, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer and anti-Alzheimer's properties.[1][2] A critical chemical feature of this system is its existence in a dynamic equilibrium between two tautomeric forms: the lactam (keto) and the lactim (enol) form.[1] This phenomenon, a type of protonotropy known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms.[3]

Understanding the principles that govern this equilibrium is paramount for drug development. The predominant tautomer under physiological conditions dictates the molecule's three-dimensional shape, hydrogen-bonding capabilities, and overall electronic properties.[4] Consequently, different tautomers can exhibit vastly different physicochemical properties, biological activities, and metabolic fates, directly influencing a drug candidate's interaction with its biological target.[3][5] This guide provides a comprehensive technical overview of the , supported by quantitative data, detailed experimental protocols, and logical diagrams to aid in the rational design of novel therapeutics.

The Tautomeric Equilibrium

The interconversion between the two primary tautomers is a rapid equilibrium process.[1] In nearly all environments, including the solid state and in non-polar to polar solvents, the equilibrium heavily favors the thermodynamically more stable quinolin-2(1H)-one (lactam) form.[1][3]

  • Lactam (Keto) Form: Named quinolin-2(1H)-one or 2-quinolone , this tautomer contains a cyclic amide functional group. Its stability is attributed to the strength of the amide bond and its capacity for strong intermolecular hydrogen bonding.[1][3]

  • Lactim (Enol) Form: Named 2-hydroxyquinoline , this tautomer features a hydroxyl (-OH) group at the C2 position. While less stable in solution and the solid state, it possesses a higher degree of aromaticity in the heterocyclic ring and can be observed in the gas phase.[1][5]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Data Interpretation prep Sample Preparation (Solutions in various solvents, solid mull/pellet) uv UV-Vis Spectroscopy prep->uv nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir xray X-ray Crystallography (Solid State Only) prep->xray interp Correlate Experimental & Theoretical Data uv->interp nmr->interp ir->interp xray->interp build In Silico Structure Building (Lactam & Lactim forms) dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) build->dft energy Geometry Optimization & Relative Energy Calculation (ΔG) dft->energy spec Predict Spectra (NMR, IR) energy->spec spec->interp quant Determine Dominant Tautomer & Calculate Equilibrium Constant (KT) interp->quant BiologicalInteraction cluster_receptor GSK-3β Active Site (Hinge Region) cluster_drug Quinolin-2-one Inhibitor (Lactam Tautomer) asp133 Asp133 asp133_o O val135 Val135 val135_h H drug_co O=C val135_h->drug_co H-Bond (Acceptor) drug_img drug_nh H-N drug_nh->asp133_o H-Bond (Donor)

References

Methodological & Application

Application Notes and Protocols: 8-Bromoquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-bromoquinolin-2(1H)-one as a versatile scaffold in medicinal chemistry. The quinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds, exhibiting a broad range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a bromine atom at the 8-position offers a convenient handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Biological Activities and Mechanisms of Action

Derivatives of the quinolin-2(1H)-one scaffold have shown significant potential in various therapeutic areas. The strategic placement of a bromine atom at the C8 position can influence the molecule's physicochemical properties and its interaction with biological targets.

Anticancer Activity: Numerous studies have highlighted the potent anticancer effects of quinoline derivatives.[1] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain quinolinone derivatives have been shown to inhibit the EGFR/PI3K/Akt/mTOR signaling pathway. Additionally, brominated quinolines have been identified as inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[2]

Anti-inflammatory Activity: this compound itself has been reported to exhibit anti-inflammatory properties. It is suggested to inhibit the production of prostaglandin E2 (PGE2) by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. The compound is also noted to bind to phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for prostaglandins.

Antimicrobial Activity: The bromoquinoline scaffold is recognized for its broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The position of the bromine atom can significantly impact the potency and spectrum of this activity.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various quinolin-2(1H)-one derivatives, highlighting the potential of this scaffold in the development of anticancer agents.

Compound/DerivativeCell LineIC50 (µM)Reference
N-Methyl-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)45.2[3]
N-Ethyl-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)32.8[3]
N-Propyl-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)25.1[3]
N-Benzyl-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)15.6[3]
N-(4-Fluorobenzyl)-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)8.3[3]
N-(4-Methoxybenzyl)-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)12.5[3]
N-(4-Nitrobenzyl)-8-bromo-6-methylquinolin-2(1H)-oneMCF-7 (Breast)28.9[3]
Doxorubicin (Positive Control)MCF-7 (Breast)0.5[3]

Table 1: Cytotoxicity of N-substituted 8-bromo-6-methylquinolin-2(1H)-one derivatives against MCF-7 human breast cancer cell line.

Compound TypeCell Line(s)IC50 Range (µM)
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
2-Oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7
2-Phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34

Table 2: Cytotoxic activity of various quinoline derivatives against different cancer cell lines.[4]

Visualizations

G Synthesis of N-Substituted this compound Derivatives A This compound D N-Substituted This compound Derivative A->D Reaction B Alkyl/Benzyl Halide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D

Caption: Synthetic workflow for N-alkylation/benzylation of this compound.

G Potential Anticancer Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

G Experimental Workflow for Cytotoxicity (MTT Assay) A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (add DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 8-Bromo-6-methylquinolin-2(1H)-one Derivatives[4]

This protocol describes a general method for the N-alkylation or N-benzylation of the 8-bromo-6-methylquinolin-2(1H)-one scaffold.

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one

  • Desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-bromo-6-methylquinolin-2(1H)-one (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add the desired alkyl or benzyl halide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Protocol 2: Cytotoxicity Evaluation using MTT Assay[6][7][8]

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

References

Application Notes and Protocols for the Functionalization of the 8-bromo-6-methylquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic motif prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent structural versatility allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The strategic introduction of a bromine atom at the 8-position and a methyl group at the 6-position of the quinolinone core provides a key intermediate, 8-bromo-6-methylquinolin-2(1H)-one , which is primed for a variety of functionalization reactions. This modification can significantly influence the compound's electronic and steric properties, potentially enhancing its interaction with biological targets.[1]

These application notes provide a comprehensive guide to the functionalization of the 8-bromo-6-methylquinolin-2(1H)-one scaffold, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are presented, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.[1][6]

Synthesis of the 8-bromo-6-methylquinolin-2(1H)-one Scaffold

The starting material, 8-bromo-6-methylquinolin-2(1H)-one, can be synthesized through various established methods, including the Knorr quinoline synthesis and multi-step sequences starting from commercially available precursors like 2-bromo-4-methylaniline.[7][8][9] A plausible synthetic route involves the cyclization of a β-ketoanilide in the presence of a strong acid.[1]

General Synthetic Workflow for the Scaffold

G cluster_synthesis Synthesis of 8-bromo-6-methylquinolin-2(1H)-one Start 2-bromo-4-methylaniline Step1 Reaction with β-ketoester Start->Step1 Intermediate β-ketoanilide intermediate Step1->Intermediate Step2 Acid-catalyzed cyclization (e.g., PPA) Intermediate->Step2 Product 8-bromo-6-methylquinolin-2(1H)-one Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Synthetic workflow for the starting material.[10]

Functionalization of the 8-Position via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8 position serves as a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.[6] This allows for the systematic exploration of the chemical space around the quinolinone core to optimize biological activity and pharmacokinetic properties.[6]

Overview of Functionalization Strategies

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Scaffold 8-bromo-6-methylquinolin-2(1H)-one Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Scaffold->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (Amines) Scaffold->Buchwald C-N bond formation Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira C-C bond formation Aryl_Product 8-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Product yields Amine_Product 8-Amino Derivatives Buchwald->Amine_Product yields Alkyne_Product 8-Alkynyl Derivatives Sonogashira->Alkyne_Product yields G cluster_workflow General Experimental Workflow for Cross-Coupling Start Combine Reactants (Scaffold, Coupling Partner, Catalyst, Base) Step1 Add Degassed Solvent under Inert Atmosphere Start->Step1 Step2 Heat Reaction Mixture (Conventional or Microwave) Step1->Step2 Monitor Monitor Reaction Progress (TLC, LC-MS) Step2->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis G cluster_pathway Potential β2-Adrenergic Signaling Pathway Ligand 8-Aryl-6-methylquinolin-2(1H)-one (β2-agonist) GPCR β2-Adrenergic Receptor (GPCR) Ligand->GPCR G_Protein G Protein Activation GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Derivatives of this heterocyclic system have demonstrated significant potential as therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its broad substrate scope, mild reaction conditions, and tolerance of various functional groups, making it an invaluable tool in the synthesis of complex molecules for drug discovery and development.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 8-bromoquinolin-2(1H)-one with various arylboronic acids to synthesize 8-arylquinolin-2(1H)-one derivatives. These products are of considerable interest for screening in drug discovery programs.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid is catalyzed by a palladium complex in the presence of a base to yield the corresponding 8-arylquinolin-2(1H)-one.

G cluster_0 General Reaction Scheme This compound plus + This compound->plus Arylboronic Acid Ar-B(OH)₂ arrow Pd Catalyst, Base Solvent, Heat Arylboronic Acid->arrow 8-arylquinolin-2(1H)-one plus->Arylboronic Acid arrow->8-arylquinolin-2(1H)-one

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of a closely related substrate, 8-bromo-6-methylquinolin-2(1H)-one, with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings, providing a strong predictive framework for the coupling of this compound.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701888
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)701882
43-Pyridylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702475
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3)THF/H₂O (2:1)702078

Experimental Protocol

This protocol is adapted from a procedure for a structurally analogous substrate and may be optimized for different arylboronic acids.[1]

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous THF and deionized water (typically in a 2:1 to 4:1 ratio) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinolin-2(1H)-one.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Setup - this compound - Arylboronic acid - Pd(dppf)Cl₂ - K₃PO₄ - THF/H₂O inert 2. Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) reagents->inert reaction 3. Reaction Heat at 70°C for 18-24h inert->reaction monitoring 4. Monitoring TLC or LC-MS reaction->monitoring workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine monitoring->workup purification 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product 7. Product 8-arylquinolin-2(1H)-one purification->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

G Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex1 Ar-Pd(II)L₂-Br pd0->pd2_complex1 Ar-Br oxidative_addition Oxidative Addition pd2_complex2 Ar-Pd(II)L₂-Ar' pd2_complex1->pd2_complex2 Ar'-B(OH)₂ / Base transmetalation Transmetalation boronate Ar'-B(OH)₂ (Base) boronate->pd2_complex1 pd2_complex2->pd0 product Ar-Ar' pd2_complex2->product reductive_elimination Reductive Elimination

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

References

Application Notes and Protocols for Sonogashira Coupling with 8-Bromoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction utilizing 8-bromoquinolinone scaffolds. The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1] The bromine atom at the C8-position of the quinolinone ring is a versatile synthetic handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling, a robust and reliable method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, is particularly valuable. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Its mild reaction conditions and tolerance of a broad range of functional groups make it an ideal tool for the late-stage functionalization of complex molecules in drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of alkynyl moieties at the 8-position of the quinolinone scaffold can significantly impact the biological activity and pharmacokinetic profile of the parent molecule. This functionalization allows for:

  • Exploration of Structure-Activity Relationships (SAR): The linear geometry of the alkyne linker can probe deep into protein binding pockets, providing valuable SAR data.

  • Modulation of Physicochemical Properties: The introduction of various substituents on the alkyne can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.

  • Development of Novel Therapeutics: 8-Alkynyl-substituted quinolinones have been investigated for a range of biological activities, contributing to the development of new drug candidates. The broader class of quinoline derivatives has shown promise as antimalarial, antibacterial, and anticancer agents.

  • Fluorescent Probes and Imaging Agents: The extended π-systems created by the introduction of arylalkynes can lead to compounds with interesting photophysical properties, suitable for use as fluorescent probes or imaging agents.

Quantitative Data Summary

The following tables summarize representative yields for the Sonogashira coupling of 8-bromoquinolinone derivatives with various terminal alkynes. The data is compiled from literature sources and demonstrates the versatility of this reaction.

Table 1: Sonogashira Coupling of 8-Bromo-6-methylquinolin-2(1H)-one with Various Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene8-(Phenylethynyl)-6-methylquinolin-2(1H)-one85
21-Hexyne8-(Hex-1-yn-1-yl)-6-methylquinolin-2(1H)-one78
33-Butyn-1-ol8-(4-Hydroxybut-1-yn-1-yl)-6-methylquinolin-2(1H)-one72
4(Trimethylsilyl)acetylene8-((Trimethylsilyl)ethynyl)-6-methylquinolin-2(1H)-one91

Yields are based on isolated product after purification.

Table 2: Sonogashira Coupling of 6,7-Dibromoquinoline-5,8-dione with Various Alkynes

EntryAlkyneProductReaction TimeYield (%)
12-Methyl-3-butyn-2-ol7-Bromo-6-((4-hydroxy-4-methylpent-2-yn-2-yl)ethynyl)quinoline-5,8-dione20 min66
23-Butyn-1-ol7-Bromo-6-(4-hydroxybut-1-yn-1-yl)quinoline-5,8-dione15 min70
3Phenylacetylene7-Bromo-6-(phenylethynyl)quinoline-5,8-dione30 min85
41-Ethynylcyclohexan-1-ol7-Bromo-6-((1-hydroxycyclohexyl)ethynyl)quinoline-5,8-dione25 min50
51-Hexyne7-Bromo-6-(hex-1-yn-1-yl)quinoline-5,8-dione12 min75

Data adapted from a study on a related quinone system, demonstrating the feasibility of the reaction on the quinoline core.[2]

Experimental Protocols

General Protocol for the Sonogashira Coupling of 8-Bromo-6-methylquinolin-2(1H)-one

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 8-Bromo-6-methylquinolin-2(1H)-one

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add 8-bromo-6-methylquinolin-2(1H)-one (1.0 equivalent), the palladium catalyst, and copper(I) iodide.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-alkynyl-6-methylquinolin-2(1H)-one.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation product R-C≡C-R' pd_alkynyl->product Reductive Elimination product->pd0 cu_x CuX cu_alkyne π-Alkyne Complex cu_x->cu_alkyne cu_acetylide Cu-C≡C-R' cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_acetylide->cu_x terminal_alkyne H-C≡C-R' base Base aryl_halide R-X (8-Bromoquinolinone)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 8-Bromoquinolinone, Pd Catalyst, CuI inert Establish Inert Atmosphere (Evacuate/Backfill) start->inert reagents Add Solvent, Base, and Alkyne inert->reagents heat Stir at RT or Heat (40-80 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor concentrate Concentrate Reaction Mixture monitor->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolate Pure 8-Alkynylquinolinone chromatography->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 8-bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the C8 position can significantly modulate the pharmacological properties of these molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of C-N bonds, offering a reliable route to synthesize 8-aminoquinolin-2(1H)-one derivatives.[1][2] This reaction employs a palladium catalyst in conjunction with a suitable phosphine ligand and a base to couple an aryl halide, in this case, 8-bromoquinolin-2(1H)-one, with a primary or secondary amine. The reaction is valued for its broad substrate scope and tolerance of various functional groups, making it an essential tool in the synthesis of compound libraries for drug discovery.[1][3]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium complex.[2][4] The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido intermediate. The cycle concludes with reductive elimination, which forms the desired C-N bond, yielding the 8-aminoquinolin-2(1H)-one product and regenerating the active palladium(0) catalyst.[2] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally promoting the key steps of oxidative addition and reductive elimination.[1]

Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle cluster_out Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')Ln]Br [Ar-Pd(II)(HNR'R'')Ln]Br Ar-Pd(II)(Br)Ln->[Ar-Pd(II)(HNR'R'')Ln]Br Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln [Ar-Pd(II)(HNR'R'')Ln]Br->Ar-Pd(II)(NR'R'')Ln Deprotonation (Base) Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')Ln->Ar-NR'R'' Product

A simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the palladium precatalyst, ligand, base, and solvent. The following tables provide a summary of typical reaction conditions and the expected yields for the coupling of various amines with this compound, based on analogous reactions with similar substrates.[1][5]

Table 1: Screening of Catalysts and Ligands

EntryPalladium Precatalyst (mol%)Ligand (mol%)AmineBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)MorpholineNaOtBuToluene11092
2Pd(OAc)₂ (2)Xantphos (4)MorpholineNaOtBuToluene11085
3Pd₂(dba)₃ (2)BINAP (4)MorpholineNaOtBuToluene11078
4Pd₂(dba)₃ (2)DavePhos (4)MorpholineNaOtBuToluene11088

Table 2: Screening of Bases and Solvents

EntryAmineBase (equiv)SolventTemp (°C)Yield (%)
1AnilineNaOtBu (1.4)Toluene10089
2AnilineLHMDS (1.4)Dioxane10082
3AnilineK₂CO₃ (2.0)Dioxane10065
4AnilineCs₂CO₃ (2.0)Toluene10075

Table 3: Substrate Scope with Optimized Conditions

Conditions: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 equiv), Toluene, 110 °C, 12-24 h.

EntryAmineProductYield (%)
1Piperidine8-(piperidin-1-yl)quinolin-2(1H)-one95
2Benzylamine8-(benzylamino)quinolin-2(1H)-one88
3p-Toluidine8-(p-tolylamino)quinolin-2(1H)-one91
4N-Methylaniline8-(methyl(phenyl)amino)quinolin-2(1H)-one85

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 8-aminoquinolin-2(1H)-one derivative.

G Experimental Workflow reagents Combine Reactants: This compound, Amine, Pd₂(dba)₃, Xantphos, NaOtBu in a Schlenk tube inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Anhydrous, Degassed Toluene inert->solvent heat Heat Reaction Mixture (110 °C, 12-24 h) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Dilute with Ethyl Acetate & Filter through Celite cool->workup concentrate Concentrate Filtrate workup->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Product: 8-aminoquinolin-2(1H)-one purify->product

A general experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides an efficient and general method for the synthesis of a diverse range of 8-aminoquinolin-2(1H)-one derivatives. The reaction conditions can be optimized by screening various palladium precatalysts, ligands, bases, and solvents to achieve high yields. The provided protocols serve as a valuable starting point for researchers in the fields of organic synthesis and medicinal chemistry for the development of novel quinolinone-based compounds.

References

Application Notes and Protocols for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged heterocyclic structure present in numerous biologically active compounds and approved pharmaceuticals.[1] Its versatile nature allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] The strategic introduction of a bromine atom at the 8-position and a methyl group at the 6-position of this core can substantially alter the compound's steric and electronic properties, potentially enhancing its affinity and interaction with biological targets.[1]

These application notes provide a comprehensive guide to the synthesis of a library of 8-bromo-6-methylquinolin-2(1H)-one derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. The protocols detail the synthesis of the core scaffold, its subsequent derivatization at key positions, and methods for evaluating biological activity to identify lead compounds for further development.[1]

Section 1: Synthesis of the Core Scaffold: 8-bromo-6-methylquinolin-2(1H)-one

A reliable method for synthesizing the parent quinolinone scaffold is through the condensation of a substituted aniline with a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.[1][4]

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

Materials:

  • 2-Amino-3-bromotoluene (or 2-bromo-6-methylaniline)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethanol, Dichloromethane (DCM), Hexane for purification

Procedure:

  • A mixture of 2-amino-3-bromotoluene (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 130 °C for 4 hours.[4]

  • The reaction mixture is allowed to cool to room temperature.

  • Polyphosphoric acid is carefully added to the cooled mixture.

  • The new mixture is heated to 130 °C and stirred for an additional 2 hours to facilitate cyclization.[4]

  • After cooling, the reaction is cautiously quenched by adding it to ice water and then neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) to yield 8-bromo-6-methylquinolin-2(1H)-one as a white solid.[4]

Synthesis Workflow Diagram

G cluster_synthesis Core Scaffold Synthesis start Starting Materials: 2-Amino-3-bromotoluene Ethyl Acetoacetate step1 Condensation (130°C, 4h) start->step1 step2 Cyclization with PPA (130°C, 2h) step1->step2 step3 Quench, Neutralize & Filter step2->step3 step4 Purification (Recrystallization) step3->step4 end Product: 8-bromo-6-methylquinolin-2(1H)-one step4->end

Caption: Workflow for the synthesis of the 8-bromo-6-methylquinolin-2(1H)-one core scaffold.

Section 2: Synthesis of Derivatives for SAR Studies

The 8-bromo-6-methylquinolin-2(1H)-one scaffold offers two primary handles for diversification: the nitrogen atom at position 1 (N1) and the bromine atom at position 8 (C8).

Protocol: N-Alkylation and N-Benzylation at the N1 Position

This protocol allows for the introduction of various alkyl and benzyl groups at the N1 position to probe the effect of steric and electronic properties in this region.[1]

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 8-bromo-6-methylquinolin-2(1H)-one (1 mmol) in DMF (10 mL).

  • Add potassium carbonate (1.5 mmol) to the solution.[1]

  • Add the selected alkyl or benzyl halide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: C8-Arylation via Suzuki-Miyaura Coupling

The bromine atom at the C8 position is a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed Suzuki-Miyaura coupling.[5]

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 4:1 dioxane/water)

Procedure:

  • In a reaction vessel, combine 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, the palladium catalyst, and the base.[5]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system to the vessel via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[5]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinolin-2(1H)-one derivative.[5]

Section 3: Structure-Activity Relationship (SAR) Studies

SAR studies were conducted to evaluate the anticancer activity of the synthesized derivatives. The following data summarizes the in vitro cytotoxicity against the A549 human lung carcinoma cell line.

Quantitative Data: Cytotoxicity of N-Substituted Derivatives
CompoundR (Substitution at N1)IC₅₀ (µM) against A549 Cells
1 -H (Parent Scaffold)> 100 (inactive)
2a -CH₃ (Methyl)45.2
2b -CH₂CH₃ (Ethyl)32.8
2c -CH₂CH₂CH₃ (Propyl)21.5
2d -CH₂Ph (Benzyl)8.7
2e -CH₂(4-F-Ph) (4-Fluorobenzyl)5.3
2f -CH₂(4-OCH₃-Ph) (4-Methoxybenzyl)7.9
(Data adapted from literature reports for illustrative SAR analysis)[1]
SAR Observations and Logical Relationships
  • The parent scaffold (Compound 1 ) is inactive, indicating that substitution at the N1 position is crucial for cytotoxic activity.[1]

  • N-alkylation increases activity, with potency improving as the alkyl chain length increases from methyl to propyl (Compounds 2a-2c ).[1]

  • Substitution with a benzyl group (Compound 2d ) results in a significant enhancement of potency compared to simple alkyl chains.[1]

  • The introduction of an electron-withdrawing group (e.g., fluorine) on the benzyl ring further boosts activity (Compound 2e ), suggesting a specific favorable interaction within the biological target's binding pocket.[1]

  • An electron-donating group (e.g., methoxy) on the benzyl ring is also well-tolerated and maintains good activity (Compound 2f ).[1]

SAR Logic Diagram

G cluster_sar SAR Logical Flow cluster_n1 N1 Substitution cluster_benzyl Substituted Benzyl parent Parent Scaffold (R = H) IC50 > 100 µM (Inactive) alkyl N-Alkylation (R = Me, Et, Pr) parent->alkyl Crucial for Activity benzyl N-Benzylation (R = Benzyl) parent->benzyl activity_increase Increased Activity alkyl->activity_increase Potency increases with chain length high_activity High Activity benzyl->high_activity Significantly enhances potency ewg Electron-Withdrawing Group (R = 4-F-Benzyl) IC50 = 5.3 µM potent_activity Most Potent Activity ewg->potent_activity edg Electron-Donating Group (R = 4-OMe-Benzyl) IC50 = 7.9 µM high_activity->ewg high_activity->edg cluster_workflow MTT Assay Workflow s1 Seed A549 Cells in 96-well plates s2 Incubate 24h s1->s2 s3 Treat cells with Compounds (0.01-100 µM) s2->s3 s4 Incubate 48-72h s3->s4 s5 Add MTT solution s4->s5 s6 Incubate 4h s5->s6 s7 Remove medium, add Solubilization Solution s6->s7 s8 Measure Absorbance at 570 nm s7->s8 s9 Calculate % Viability & determine IC50 values s8->s9

References

Application of 8-bromoquinolin-2(1H)-one in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer properties. The introduction of a bromine atom at the 8-position of the quinolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its interaction with biological targets and leading to improved therapeutic efficacy. This document provides a comprehensive overview of the potential application of 8-bromoquinolin-2(1H)-one and its derivatives as anticancer agents, based on the current understanding of structurally related compounds. While specific experimental data for this compound is limited in the public domain, this guide presents a comparative analysis and plausible experimental workflows to facilitate its investigation.[1]

Potential Mechanism of Action

Quinoline derivatives exert their anticancer effects through various mechanisms.[2][3] Based on studies of similar brominated and hydroxylated quinolines, the potential mechanisms of action for this compound could involve:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells. This can be mediated through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[4]

  • Inhibition of Topoisomerase I: Some bromo-substituted 8-hydroxyquinoline derivatives have been found to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5]

  • Modulation of Signaling Pathways: Quinoline-based agents have been shown to affect key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7]

  • Proteasome Inhibition: 8-Hydroxyquinoline derivatives, particularly in the presence of copper, have demonstrated the ability to inhibit the proteasome, a key cellular machinery for protein degradation that is often dysregulated in cancer.[8][9]

Data Presentation: Cytotoxicity of Structurally Related Compounds

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
MRC-5Normal Lung Fibroblast84.20 ± 1.72--
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.05-FUNot Specified
HT29Colorectal Adenocarcinoma26.25-FUNot Specified
HeLaCervical Carcinoma24.15-FUNot Specified

Table 1: In vitro cytotoxicity data for brominated quinoline and quinazolinone derivatives against various human cancer cell lines.[1][5] It is important to note that the activity of the target compound, this compound, may vary.

Experimental Protocols

Protocol 1: Synthesis of 8-bromo-6-methylquinolin-2(1H)-one (Parent Compound)

This protocol is based on the Knorr quinoline synthesis, which involves the cyclization of a β-ketoanilide in the presence of a strong acid.[10]

Materials:

  • 4-bromo-2-methylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Ethylenediamine (catalyst)

  • Dilute Hydrochloric acid (HCl)

  • Saturated Sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-methylaniline (10 mmol) in toluene (50 mL), add ethyl acetoacetate (12 mmol) and a catalytic amount of ethylenediamine (2-3 drops).

  • Reflux the mixture for 12 hours, collecting the evolved ethanol-water azeotrope in a Dean-Stark trap.[10]

  • After cooling, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoanilide.

  • Add the crude product to polyphosphoric acid (PPA) and heat the mixture at 120-140°C for 2-4 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.[10]

  • Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid product to yield 8-bromo-6-methylquinolin-2(1H)-one. Further purification can be achieved by column chromatography on silica gel.[10]

Protocol 2: General N-Substitution of this compound Derivatives

This protocol describes the N-alkylation or N-benzylation of the parent compound to generate a library of derivatives for structure-activity relationship (SAR) studies.[10]

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-bromo-6-methylquinolin-2(1H)-one (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).[10]

  • Add the desired alkyl or benzyl halide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.[10]

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted derivative.[10]

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control and a positive control.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives as potential anticancer agents.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization start Starting Materials (e.g., 4-bromo-2-methylaniline) synth_parent Synthesis of This compound start->synth_parent derivatization N-Substitution/ Other Modifications synth_parent->derivatization library Library of Derivatives derivatization->library invitro In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) library->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_id Lead Compound Identification sar->lead_id apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) lead_id->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) lead_id->cell_cycle pathway Signaling Pathway Analysis (Western Blot) lead_id->pathway optimization Chemical Modification of Lead Compound pathway->optimization optimization->derivatization Iterative Improvement

Fig 1. Experimental workflow for anticancer drug development.
Postulated Signaling Pathway Inhibition

Based on the known mechanisms of other quinoline-based anticancer agents, this compound derivatives may potentially inhibit critical cell survival pathways such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->AKT

Fig 2. Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. While direct biological data for this specific compound is sparse, the information available for structurally related molecules suggests that it and its derivatives are likely to exhibit cytotoxic activity against various cancer cell lines. The protocols and workflows outlined in this document provide a solid foundation for researchers to synthesize, screen, and investigate the mechanism of action of this class of compounds. Further research, particularly comprehensive screening against a panel of cancer cell lines and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Application Notes and Protocols for 8-bromoquinolin-2(1H)-one Derivatives as Potential β2-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 8-bromoquinolin-2(1H)-one derivatives as a promising class of β2-adrenergic receptor agonists. The detailed protocols and data presentation are intended to guide research and development efforts in the fields of respiratory and metabolic diseases.

Application Notes

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective agonism at the β2-adrenergic receptor. These compounds hold significant therapeutic potential, primarily as long-acting bronchodilators for the management of chronic obstructive pulmonary disease (COPD) and asthma.

Mechanism of Action: this compound derivatives, acting as β2-agonists, bind to β2-adrenergic receptors on the smooth muscle cells of the airways. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation. Recent studies on related 8-hydroxyquinolin-2(1H)-one analogues have identified compounds with picomolar potency, suggesting that the 8-substituted quinolin-2(1H)-one core is a key pharmacophore for high-affinity binding to the β2-adrenoceptor.[1][2]

Therapeutic Potential:

  • COPD and Asthma: As potent long-acting β2-agonists (LABAs), these derivatives offer the potential for once-daily dosing, improving patient compliance and providing sustained bronchodilation to alleviate symptoms such as shortness of breath, coughing, and wheezing.

  • Other Potential Applications: The β2-adrenergic receptor is also involved in other physiological processes, including uterine relaxation (tocolysis) and metabolic regulation. Further investigation may reveal the utility of these compounds in other therapeutic areas.

Advantages of the this compound Scaffold:

  • High Potency: Analogues have demonstrated activity in the picomolar range.[1][2]

  • Selectivity: High selectivity for the β2- over the β1-adrenergic receptor is crucial for minimizing cardiovascular side effects such as tachycardia.

  • Synthetic Tractability: The quinolinone core can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The bromine atom at the 8-position serves as a versatile handle for introducing further diversity through cross-coupling reactions.

Data Presentation

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of novel β2-agonists. The following table summarizes the pharmacological data for a series of this compound derivatives.

Note on Data Availability: Despite extensive searches, specific quantitative data (EC50, Ki, and Efficacy) for a series of this compound derivatives as β2-agonists was not publicly available in the searched resources. The following table is a template that should be populated with experimental data as it becomes available.

Compound IDR1 SubstituentR2 Substituentβ2 EC50 (nM)β1/β2 Selectivity (fold)Intrinsic Activity (% of Isoproterenol)
B01 H-Data Not AvailableData Not AvailableData Not Available
B02 CH3-Data Not AvailableData Not AvailableData Not Available
B03 -Aryl Group AData Not AvailableData Not AvailableData Not Available
B04 -Aryl Group BData Not AvailableData Not AvailableData Not Available
B05 -Aryl Group CData Not AvailableData Not AvailableData Not Available
C08 -Heterocycle AData Not AvailableData Not AvailableData Not Available

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general synthetic route for the preparation of this compound derivatives, which can be adapted based on the desired substituents.

Materials:

  • Substituted anilines

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • N-Bromosuccinimide (NBS)

  • Appropriate solvents (e.g., Dioxane, Acetic Acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Quinolin-2(1H)-one Core:

    • A substituted aniline is reacted with diethyl malonate in the presence of a condensing agent such as polyphosphoric acid or Eaton's reagent at elevated temperatures to yield the corresponding quinolin-2(1H)-one derivative.

  • Bromination at the 8-position:

    • The synthesized quinolin-2(1H)-one is dissolved in a suitable solvent (e.g., acetic acid or dioxane).

    • N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.

    • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

    • The crude product is isolated by precipitation or extraction and purified by column chromatography to yield the this compound derivative.

  • Further Derivatization (Optional):

    • The bromine atom at the 8-position can be further functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

In Vitro β2-Adrenergic Receptor Agonist Activity Assay (cAMP Accumulation Assay)

This protocol outlines a cell-based assay to determine the potency (EC50) and efficacy of the synthesized compounds as β2-agonists by measuring the accumulation of intracellular cyclic AMP (cAMP).

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Reference agonist (e.g., Isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well microplates.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK293-β2AR cells in appropriate culture medium.

    • Harvest the cells and resuspend them in assay buffer.

    • Seed the cells into a 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist (Isoproterenol) in assay buffer.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Add the phosphodiesterase inhibitor (IBMX) to all wells to prevent cAMP degradation and incubate for a short period.

    • Add the serially diluted test compounds or reference agonist to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) for each compound.

Isolated Guinea Pig Tracheal Strip Assay for Bronchodilator Activity

This ex vivo assay assesses the functional bronchodilator effect of the test compounds on airway smooth muscle.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution.

  • Contractile agent (e.g., Histamine or Methacholine).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Prepare tracheal ring segments and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Contraction:

    • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

    • Induce a sustained contraction of the tracheal strips by adding a contractile agent (e.g., histamine or methacholine) at a concentration that produces approximately 80% of the maximum response.

  • Evaluation of Bronchodilator Effect:

    • Once the contraction has stabilized, add the test compounds in a cumulative manner to the organ baths.

    • Record the relaxation of the tracheal strips at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

β2-Adrenergic Receptor Signaling Pathway

G β2-Adrenergic Receptor Signaling Pathway agonist β2-Agonist (this compound derivative) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets (e.g., Myosin Light Chain Kinase) pka->targets Phosphorylates response Smooth Muscle Relaxation (Bronchodilation) targets->response Leads to

Caption: Canonical signaling pathway of β2-adrenergic receptor activation.

Experimental Workflow for Evaluation of β2-Agonist Candidates

G Experimental Workflow for β2-Agonist Evaluation start Design & Synthesis of This compound derivatives purification Purification & Characterization (Chromatography, NMR, MS) start->purification primary_screen Primary Screening: cAMP Accumulation Assay purification->primary_screen data_analysis1 Data Analysis: Determine EC50 & Efficacy primary_screen->data_analysis1 secondary_screen Secondary Screening: Isolated Guinea Pig Trachea Assay data_analysis1->secondary_screen Active Compounds sar Structure-Activity Relationship (SAR) Analysis data_analysis1->sar data_analysis2 Data Analysis: Determine Functional Potency secondary_screen->data_analysis2 data_analysis2->sar lead_opt Lead Optimization sar->lead_opt end Candidate for In Vivo Studies sar->end Potent & Selective Leads lead_opt->start Iterative Design

Caption: A typical workflow for the discovery and evaluation of novel β2-agonists.

References

Application Notes and Protocols for the Use of 8-Bromoquinolin-2(1H)-one in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its intrinsic photophysical properties and versatile biological activities. As aza-analogues of coumarins, these heterocyclic systems offer enhanced chemical and thermal stability, making them excellent candidates for the development of robust fluorescent probes. The introduction of a bromine atom at the 8-position of the quinolin-2(1H)-one core provides a crucial synthetic handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse aromatic and heteroaromatic moieties, enabling the fine-tuning of the resulting probe's photophysical characteristics, such as emission wavelength, quantum yield, and Stokes shift.

These tailored fluorescent probes are invaluable tools in biomedical research and drug development. They can be designed for specific applications including high-sensitivity detection of biologically relevant analytes, visualization of cellular components through bioimaging, and tracking the intracellular localization of therapeutic agents. This document provides detailed protocols and application notes for the synthesis of novel fluorescent probes utilizing 8-bromoquinolin-2(1H)-one as a key starting material.

Synthetic Methodologies: Building the Fluorescent Core

The bromine atom at the 8-position of this compound is readily functionalized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are the most prominent and versatile methods for creating carbon-carbon bonds, which extend the π-conjugated system essential for fluorescence.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl groups. This reaction involves the coupling of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties, which can serve as rigid linkers or as part of an extended π-system. This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting 8-alkynylquinolin-2(1H)-one derivatives can exhibit unique photophysical properties.

Data Presentation: Photophysical Properties of Representative Probes

While specific photophysical data for fluorescent probes derived directly from this compound is not extensively reported, the following table summarizes representative data from structurally similar 8-aryl quinoline-based fluorescent probes to illustrate the expected photophysical characteristics. The data for TFMAQ-8Ph is adapted from a study on push-pull type fluorescent amino-quinoline derivatives.[1][2]

Probe NameStructureλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent
Representative 8-Aryl-Quinoline Probe (e.g., TFMAQ-8Ph) 7-amino-8-phenyl-quinoline derivative~404~473~690.57n-Hexane
~409~527~1180.16Chloroform
~415~549~134< 0.01Ethyl Acetate
~428Not Detected-Not DetectedDMSO

Experimental Protocols

The following are representative, detailed protocols for the synthesis of fluorescent probes from this compound. These protocols are adapted from established procedures for structurally similar compounds.

Protocol 1: Synthesis of a Representative 8-Aryl-quinolin-2(1H)-one Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water, THF/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Flame-dried Schlenk flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-quinolin-2(1H)-one.

Protocol 2: Synthesis of a Representative 8-Alkynyl-quinolin-2(1H)-one Fluorescent Probe via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynylpyrene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Degassed solvent (e.g., THF, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane

  • Brine

  • Celite

  • Silica gel for column chromatography

  • Flame-dried Schlenk flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., TEA).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-alkynyl-quinolin-2(1H)-one.

Visualizations

Suzuki_Miyaura_Coupling reactant1 This compound conditions Pd Catalyst Base Solvent, Heat reactant1->conditions reactant2 Arylboronic Acid reactant2->conditions product 8-Aryl-quinolin-2(1H)-one (Fluorescent Probe) conditions->product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow step1 1. Combine Reactants (this compound, Boronic Acid, Base, Catalyst) step2 2. Degas and Add Solvent step1->step2 step3 3. Heat and Stir (12-24 hours) step2->step3 step4 4. Reaction Workup (Extraction and Washing) step3->step4 step5 5. Drying and Concentration step4->step5 step6 6. Purification (Column Chromatography) step5->step6 step7 7. Characterization (NMR, MS, Photophysical Analysis) step6->step7

Caption: Experimental workflow for the synthesis of 8-Aryl-quinolin-2(1H)-one.

Signaling_Pathway_Sensing probe Quinolinone Probe complex Probe-Analyte Complex probe->complex no_signal Low/No Fluorescence probe->no_signal In absence of analyte analyte Target Analyte (e.g., Metal Ion, pH) analyte->complex signal Enhanced Fluorescence ('Turn-On' Signal) complex->signal Binding Event

Caption: Hypothetical 'Turn-On' sensing mechanism for a quinolinone-based probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 8-bromoquinolines.

Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 8-bromoquinolines.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am not observing any product formation, or the yield of my Suzuki-Miyaura reaction with 8-bromoquinoline is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of 8-bromoquinolines is a frequent challenge. A systematic approach to troubleshooting is essential.[1] The following factors should be investigated:

  • Catalyst and Ligand System: The choice of the palladium catalyst and the ligand is critical for success.[1] The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2][3]

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands.[1] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands can be particularly effective for these challenging substrates.[1][4] Pd(dppf)Cl₂ has also proven to be an effective catalyst in some cases.[1]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[1]

    • Recommendation: The strength and type of base can significantly impact the reaction's outcome.[1] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][5] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.[1]

  • Solvent Effects: The solvent influences the solubility of reactants, catalyst activity, and reaction selectivity.[1][6]

    • Recommendation: A range of solvents can be used, often in aqueous mixtures. Common choices include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1] The solvent system must ensure all reactants are adequately dissolved.[1]

  • Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.[1]

    • Recommendation: While some highly active catalyst systems work at room temperature, heating is often necessary, typically in the range of 80-120 °C.[1] Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaromatic ones, can be prone to decomposition through processes like protodeboronation.[1]

    • Recommendation: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1] Minimizing water in non-aqueous systems and using a milder base can also be beneficial.[1]

Issue 2: Significant Debromination (Hydrodehalogenation) Side Product

Question: My reaction is producing a significant amount of quinoline as a byproduct instead of the desired cross-coupled product. How can I minimize this debromination?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[4] This reduces the yield of the target molecule and complicates purification.[4] Several factors can contribute to this side reaction:

  • Inappropriate Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination and competing side reactions.[4]

    • Recommendation: Switch to more electron-rich and sterically hindered ligands like SPhos, XPhos, or RuPhos.[4]

  • Base is Too Strong or Reactive: Strong bases can promote hydrodehalogenation.[4]

    • Recommendation: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu.[4]

  • High Reaction Temperature: Higher temperatures can increase the rate of debromination.[4]

    • Recommendation: Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the extent of debromination.[4]

  • Presence of Reducing Agents: Impurities that can act as hydride sources will promote debromination.[4]

    • Recommendation: Ensure high purity of all reagents and solvents.

Issue 3: Low Conversion in Heck Coupling

Question: My Heck reaction with 8-bromoquinoline and an alkene is showing low conversion. What should I check?

Answer:

Low reactivity in a Heck reaction can be attributed to several factors.[8] Consider the following troubleshooting steps:

  • Catalyst and Ligand: The stability and activity of the catalyst are paramount.

    • Recommendation: For sluggish Heck reactions, consider using more stable and electron-donating phosphine ligands.[8] The active Pd(0) catalyst can be generated in situ from precatalysts like Pd(OAc)₂ or Pd(PPh₃)₄.[9]

  • Solvent and Degassing: Oxygen can deactivate the palladium catalyst.[8]

    • Recommendation: Ensure solvents are thoroughly degassed.[8][9] The reaction is not typically sensitive to water.[9]

  • Alkene Substitution: The structure of the alkene can affect the reaction rate.

    • Recommendation: The more substituted the olefin, the slower the reaction tends to proceed.[9]

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction.[10]

    • Recommendation: Triethylamine is a commonly used base in Heck reactions.[9]

Issue 4: Low Yield in Sonogashira Coupling

Question: I am struggling to get a good yield for the Sonogashira coupling of 8-bromoquinoline with a terminal alkyne. What are the key parameters to optimize?

Answer:

The Sonogashira coupling is a powerful tool for forming C(sp)-C(sp²) bonds.[11] Low yields can often be overcome by careful optimization of the reaction conditions.

  • Catalyst System (Palladium and Copper): This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

    • Recommendation: Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂ with additional phosphine ligands.[11][13] Copper(I) iodide (CuI) is the standard co-catalyst.[13] Copper-free Sonogashira protocols also exist and may be beneficial in certain cases.[11]

  • Base: An amine base is typically used.[12]

    • Recommendation: Triethylamine is a common choice and can often be used as the solvent as well.[14][15]

  • Atmosphere: The reaction should be carried out under anaerobic conditions.[12]

    • Recommendation: Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[14]

  • Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen.[3]

    • Recommendation: Running the reaction under strictly anaerobic conditions can suppress this side reaction.[3]

Data Presentation: Reaction Parameter Comparison

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings involving bromoquinolines and analogous aryl bromides to provide a comparative basis for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
18-bromo-6-methylquinolin-2(1H)-onePhenylboronic AcidPd(dppf)Cl₂ (5)dppfK₂CO₃THF/Water7018-24~85
23-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L1 (1.2)L1DBUTHF/Water1100.1788
32-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine2-phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazolePd(dppf)Cl₂ (5)dppfNa₂CO₃Dioxane/Water1001289
4Aryl HalideArylboronic AcidPd(OAc)₂ (0.5)None-WEBRT--

P1-L1 and DBU conditions are from an automated optimization study.[16] WEB refers to a specific reaction medium from a ligand-free protocol.[17]

Table 2: Heck Coupling Conditions

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571
2Aryl HalideEthyl acrylatePd(OAc)₂ (5)TriethylamineAcetonitrileReflux-81

mw indicates microwave heating.[10]

Table 3: Sonogashira Coupling Conditions

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)-THF/Et₃NRT1692
24-iodotoluenetrimethylsilylacetylene-CuITriethylamine-10010-

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 8-Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.[18][19]

  • Reagent Preparation: To an oven-dried reaction vessel, add the 8-bromoquinoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand (if required).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[18]

  • Solvent Addition: Add the degassed solvent system (e.g., THF/water or dioxane/water) via syringe.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) with vigorous stirring.[5][18]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]

General Protocol for Heck Coupling of 8-Bromoquinoline

This protocol is adapted from general procedures for Heck reactions of aryl halides.[9][10]

  • Reaction Setup: To a solution of the 8-bromoquinoline (1.0 equiv.) and palladium acetate (Pd(OAc)₂, 5 mol%) in a suitable solvent (e.g., acetonitrile or DMF), add the alkene (1.5 equiv.) and a base (e.g., triethylamine, 3.0 equiv.) at room temperature.[9]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.[9]

  • Work-up: After complete consumption of the starting material, cool the mixture and filter through Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.[9]

  • Extraction: Re-dissolve the residue in a solvent like dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[9]

  • Purification: Dry the organic layer over magnesium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica.[9]

General Protocol for Sonogashira Coupling of 8-Bromoquinoline

This protocol is based on standard Sonogashira coupling procedures.[13][14]

  • Reaction Setup: To a degassed solution of 8-bromoquinoline (1.0 equiv.) in a solvent mixture (e.g., THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and copper(I) iodide (CuI, 10-30 mol%).[13]

  • Inert Atmosphere: Degas the reaction mixture again for 5 minutes at room temperature.[13]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for the required time (typically 10-24 hours).[15]

  • Monitoring: Monitor the reaction by TLC to confirm completion.[14]

  • Work-up: Concentrate the reaction mixture under reduced pressure.[14]

  • Extraction: Dissolve the residue in an organic solvent and wash with water. Extract the aqueous layer with the organic solvent.[14]

  • Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.[14]

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow start Start: 8-Bromoquinoline + Coupling Partner reaction_setup Reaction Setup: - Catalyst/Ligand - Base - Solvent start->reaction_setup reaction_conditions Reaction Conditions: - Temperature - Time - Inert Atmosphere reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring workup Work-up & Purification monitoring->workup Reaction Complete troubleshoot Troubleshooting monitoring->troubleshoot Incomplete/ Side Reactions product Desired Product workup->product low_yield Low/No Yield troubleshoot->low_yield Issue side_products Side Products (e.g., Debromination) troubleshoot->side_products Issue low_yield->reaction_setup Optimize side_products->reaction_setup Optimize

Caption: General workflow for cross-coupling reactions and the entry point for troubleshooting.

troubleshooting_logic start Low Yield or Side Products Observed q1 Is debromination a major side product? start->q1 a1_yes 1. Use milder base (K3PO4) 2. Lower reaction temp. 3. Use bulkier ligand (e.g., XPhos, SPhos) q1->a1_yes Yes q2 Is the catalyst system optimal? q1->q2 No end Re-run Optimized Reaction a1_yes->end a2_yes Screen Pd sources (Pd(OAc)2, Pd2(dba)3) & ligands (e.g., Buchwald) q2->a2_yes No q3 Are reaction conditions appropriate? q2->q3 Yes a2_yes->end a3_yes 1. Ensure inert atmosphere 2. Check solvent degassing 3. Optimize temperature q3->a3_yes No q4 Is the coupling partner stable? q3->q4 Yes a3_yes->end a4_yes For Suzuki: Use boronic esters instead of acids q4->a4_yes No q4->end Yes a4_yes->end

Caption: A decision tree for troubleshooting common issues in 8-bromoquinoline cross-coupling.

References

troubleshooting low yield in 8-bromoquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Bromoquinolin-2(1H)-one Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of this compound. It addresses common issues leading to low yields and offers practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common strategy involves a multi-step synthesis starting from 2-bromoaniline. A reliable approach is the Knorr quinoline synthesis, which involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (the tautomer of a quinolin-2-one).[1][2] The general steps are:

  • Anilide Formation: Reaction of 2-bromoaniline with a β-ketoester (e.g., ethyl acetoacetate) to form the corresponding β-ketoanilide.

  • Cyclization: Acid-catalyzed intramolecular cyclization of the anilide, typically using concentrated sulfuric acid, to form the 2-hydroxyquinoline ring system.[3]

Q2: My overall yield is consistently low. Which steps are the most critical to investigate?

Low yields in quinolinone syntheses typically arise from two critical stages:

  • Anilide Formation/Condensation: Incomplete reaction or formation of side products during the initial condensation of the aniline and β-ketoester can significantly reduce the amount of precursor available for cyclization.

  • Cyclization: This step often requires harsh conditions (e.g., strong acid, high temperature) which can lead to charring, sulfonation, or other degradation pathways.[4][5] The efficiency of the ring-closing is highly sensitive to reaction conditions.[4]

Q3: I'm observing multiple isomers and byproducts. How can I improve the reaction's selectivity?

Side product formation is a frequent challenge. In syntheses starting with aniline, polysubstitution during bromination is a common issue if the bromine is introduced onto an activated ring.[6] For quinolinone synthesis:

  • Knorr Synthesis: Under certain conditions, the Knorr synthesis can yield a competing 4-hydroxyquinoline product.[4] Using a large excess of strong acid (like polyphosphoric acid or triflic acid) favors the formation of the desired 2-hydroxyquinoline.[4]

  • Starting Material Purity: Ensure the purity of the 2-bromoaniline starting material, as isomeric impurities (e.g., 3- or 4-bromoaniline) will lead to the formation of corresponding isomeric quinolinone products, which can be difficult to separate.[7]

Q4: My cyclization step is failing, resulting in a tarry mixture with little to no desired product. What can I do?

Tar formation is common in acid-catalyzed cyclizations at high temperatures. To mitigate this:

  • Temperature Control: Carefully control the reaction temperature. While high heat is often necessary, excessive temperatures can cause decomposition.[5]

  • Choice of Acid: While sulfuric acid is traditional for the Knorr synthesis, alternatives like polyphosphoric acid (PPA) or triflic acid might provide better results with less charring.[4]

  • Solvent Choice: For thermal cyclizations like the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as mineral oil or diphenyl ether can dramatically improve yields by ensuring a consistent reaction temperature and preventing localized overheating.[5][8]

Troubleshooting Guide for Low Yield

This section provides a more detailed breakdown of specific issues you may encounter during the synthesis.

Observed Issue Potential Cause Recommended Solution
Low conversion of 2-bromoaniline 1. Low Reaction Temperature: The initial condensation may be too slow at lower temperatures.[5]2. Steric Hindrance: The ortho-bromo group on the aniline can sterically hinder the reaction with the β-ketoester.1. Optimize Temperature: For the anilide formation, gently heat the reaction mixture (e.g., to ~100-140°C) to drive the reaction to completion, but avoid temperatures high enough to initiate premature cyclization.[5]2. Increase Reaction Time: Monitor the reaction by TLC and allow for a longer reaction time to compensate for the slower reaction rate.
Formation of 4-hydroxyquinoline isomer Insufficient Acid Catalyst: A competing reaction pathway can be favored when the amount of acid is too low.[4]Increase Acid Concentration: Use a larger excess of the cyclizing acid (e.g., sulfuric acid or PPA). This favors the formation of the N,O-dicationic intermediate that leads to the 2-quinolinone product.[4]
Product is a dark, tarry solid Decomposition: The reaction temperature during cyclization is too high, or the reaction was heated for too long, causing product and intermediate degradation.Use a High-Boiling Solvent: Perform the cyclization in a solvent like Dowtherm A or mineral oil. This allows for uniform heating to the required temperature (e.g., 250°C) without exceeding it, minimizing charring.[8][9]Reduce Reaction Time: Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed.
Difficulty isolating the product 1. Product is too soluble: The product may be partially soluble in the workup or washing solvents.2. Emulsion during extraction: Emulsions can form during the neutralization and extraction phase, trapping the product.1. Cooling and pH Adjustment: After quenching the reaction in ice water, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Carefully adjust the pH to the isoelectric point of the product to minimize its solubility.2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break any emulsions that form during extraction.
Final product is impure (isomeric contamination) Impure Starting Material: The initial 2-bromoaniline may contain other bromoaniline isomers.Purify Starting Material: Verify the purity of the 2-bromoaniline by GC-MS or NMR before starting the synthesis. Purify by distillation or recrystallization if necessary.Optimize Purification: Use optimized column chromatography with a shallow solvent gradient to improve the separation of isomers.[7]

Experimental Protocol: Knorr Synthesis of this compound

This protocol is adapted from established methodologies for the Knorr quinoline synthesis.[2][3]

Step 1: Synthesis of Ethyl 3-((2-bromophenyl)amino)but-2-enoate

  • In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction should be equipped with a short-path distillation head to remove the water and ethanol formed during the condensation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot has disappeared.

  • Allow the resulting viscous oil (the crude enamine intermediate) to cool to room temperature. It can be used directly in the next step without further purification.

Step 2: Cyclization to this compound

  • Pre-heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) in a separate flask to 250°C.[9]

  • Slowly add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250°C for 30 minutes. The solution will darken, and a precipitate may form.[9]

  • Monitor the cyclization by TLC to confirm the disappearance of the intermediate.

  • Allow the reaction mixture to cool to below 100°C and then pour it into a large volume of hexanes or toluene to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield pure this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow cluster_sm cluster_anilide cluster_cyclization cluster_workup start Low Yield Observed in this compound Synthesis check_sm Step 1: Analyze Starting Materials start->check_sm check_anilide Step 2: Investigate Anilide Formation start->check_anilide check_cyclization Step 3: Troubleshoot Cyclization start->check_cyclization check_workup Step 4: Review Workup & Purification start->check_workup sm_purity Impure 2-Bromoaniline? check_sm->sm_purity anilide_tlc TLC shows unreacted aniline? check_anilide->anilide_tlc cycl_tar Significant tar formation? check_cyclization->cycl_tar cycl_isomer Isomeric (4-OH) byproduct observed? check_cyclization->cycl_isomer workup_loss Product lost during purification? check_workup->workup_loss sm_action Action: Verify purity by NMR/GC-MS. Purify if necessary. sm_purity->sm_action Yes anilide_action1 Action: Increase reaction time or temperature (110-120°C). Ensure water removal. anilide_tlc->anilide_action1 Yes cycl_action_tar Action: Use high-boiling inert solvent (e.g., Dowtherm A). Ensure uniform heating at ~250°C. cycl_tar->cycl_action_tar Yes cycl_action_isomer Action: Increase excess of cyclizing agent (H₂SO₄ or PPA). cycl_isomer->cycl_action_isomer Yes workup_action Action: Optimize recrystallization solvent. For isomers, use optimized column chromatography. workup_loss->workup_action Yes

Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 8-Bromoquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-bromoquinolin-2(1H)-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low Yield or Product Loss During Column Chromatography

  • Question: My yield after silica gel column chromatography is significantly lower than expected. What are the common causes and solutions?

  • Answer: Low recovery from a silica column can stem from several factors related to the compound's interaction with the stationary phase and the choice of eluent.

    • Irreversible Adsorption: The basic nitrogen in the quinolinone ring can interact strongly with the acidic silica gel, sometimes leading to irreversible adsorption.[1] To mitigate this, consider adding a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[1] Alternatively, switching to a more inert stationary phase like neutral or basic alumina can be effective.[1][2]

    • Product Degradation: Some quinolinone derivatives can be sensitive to the acidic nature of silica gel and may degrade on the column.[3] If you suspect degradation, minimizing the time the compound spends on the column by using a slightly more polar eluent (while maintaining separation) can help.

    • Improper Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all.[4] Always optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve a retention factor (Rf) of approximately 0.3-0.4 for your target compound.[4]

Issue 2: Product Streaking or Peak Tailing on TLC or Column Chromatography

  • Question: My compound streaks badly on the TLC plate and gives tailing peaks during column chromatography. How can I achieve sharp bands and good separation?

  • Answer: Tailing is a common issue for amine-containing or polar compounds on silica gel, indicating strong or unfavorable interactions with the stationary phase.[1]

    • Basicity: As mentioned above, the basicity of the quinolinone nucleus can cause strong interactions. Adding 0.1-1% triethylamine or a few drops of ammonia to the mobile phase can dramatically improve peak shape.

    • High Polarity: If the compound is highly polar, it may require a highly polar mobile phase to elute, which can sometimes reduce resolution. In these cases, consider using reversed-phase chromatography (C18 silica) with a polar mobile phase like methanol/water or acetonitrile/water.[1]

    • Column Overloading: Applying too much crude material to the column can lead to broad, tailing peaks. Ensure you are not exceeding the column's loading capacity.

Issue 3: The Purified Product is Colored (Yellow, Brown, or Orange)

  • Question: The starting material is off-white, but my purified product is colored. How can I remove these colored impurities?

  • Answer: Discoloration often arises from the oxidation of the quinoline ring or the presence of persistent, colored byproducts.[5]

    • Activated Charcoal Treatment: Colored impurities can often be removed by treating a solution of your compound with a small amount of activated charcoal.[6] Dissolve the compound in a suitable hot solvent, add the charcoal, stir or heat briefly, and then perform a hot filtration to remove the charcoal before crystallization. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[6]

    • Storage and Handling: To prevent oxidation, store the compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[5] When performing chromatography, using freshly distilled or degassed solvents can also help minimize oxidation on the column.[5]

    • Second Purification: A second recrystallization is often a very effective method for improving the color and purity of the final product.[6]

Issue 4: Recrystallization Yields an Oil Instead of Crystals

  • Question: When I try to recrystallize my compound, it "oils out" instead of forming solid crystals. What should I do?

  • Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated.[4]

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Let it first cool to room temperature undisturbed, and only then place it in an ice bath.[4]

    • Add More Solvent: The oil may be a supersaturated solution. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool it again.[4]

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility, or use a co-solvent ("good" solvent/"bad" solvent) system.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for this compound derivatives?

  • A1: The primary methods for purifying these derivatives are:

    • Column Chromatography: Silica gel chromatography is widely used, often with a solvent system gradient of hexanes and ethyl acetate or dichloromethane and methanol.[7][8][9]

    • Recrystallization: This is an effective technique for obtaining highly pure crystalline material, especially if the crude product is already relatively clean.[6][10] Common solvents include ethanol, methanol, acetone, or mixtures with water.[6][11]

    • Preparative HPLC: For difficult separations or to achieve very high purity (>99%), reversed-phase preparative HPLC is the method of choice.[8][12][13]

    • Acid-Base Extraction: This can be a useful initial clean-up step to separate the basic quinolinone derivative from neutral or acidic impurities before proceeding to chromatography or recrystallization.[4]

  • Q2: Why are this compound derivatives sometimes difficult to purify?

  • A2: These compounds can present several challenges:

    • Basicity: The quinolinone nitrogen can lead to strong interactions with acidic silica gel, causing streaking and low recovery.[1]

    • Polarity: The presence of the lactam (amide) group and other potential polar functional groups can make the compounds quite polar, requiring more complex mobile phases.[1]

    • Isomeric Impurities: Syntheses can sometimes produce positional isomers that have very similar physical properties, making them difficult to separate by standard techniques.[1]

    • Instability: Some derivatives can be sensitive to air, light, or acidic conditions, potentially leading to degradation during long purification processes.[1][5]

  • Q3: How do I choose the best solvent system for column chromatography?

  • A3: The ideal solvent system is typically developed using Thin-Layer Chromatography (TLC).

    • Test various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate).

    • The goal is to find a system where your desired compound has an Rf value between 0.3 and 0.4.[4] This generally provides the best separation from impurities.

    • If the compound is very polar and remains at the baseline, try a more polar system like dichloromethane/methanol.

  • Q4: When is preparative HPLC a better choice than column chromatography?

  • A4: Preparative HPLC is preferred when:

    • High Purity is Required: It can achieve purities of >99%, which is often necessary for biological assays or analytical standards.[12][14]

    • Impurities are Very Similar: It offers much higher resolution than standard column chromatography, allowing for the separation of closely related isomers or byproducts.

    • The Compound is Highly Polar: It is often easier to find a suitable reversed-phase HPLC method for highly polar compounds that are difficult to elute from normal-phase silica.

    • Small Sample Amount: HPLC is highly efficient for purifying small (milligram) quantities of material.[13]

Data Presentation

The following table summarizes typical purification data for quinolinone derivatives, which can serve as a starting point for method development.

Compound ClassPurification MethodSolvent System / EluentTypical Yield (%)Purity Achieved (%)Notes
N-substituted 8-bromoquinolin-2(1H)-onesColumn ChromatographyHexane/Ethyl Acetate gradient60-85>95Effective for separating from starting materials and reagents.[7]
8-Aryl-quinolin-2(1H)-onesColumn ChromatographyDioxane/Water or similar polar systems50-75>98Often used after cross-coupling reactions.[8]
5,7-Dibromo-8-hydroxyquinolineRecrystallizationBenzene90>99Demonstrates high efficiency of recrystallization for certain derivatives.[6]
7-Bromo-8-hydroxyquinolineRecrystallizationMethanol/Acetone (1:1)51>98A mixed solvent system can be effective when a single solvent is not ideal.[6]
General Quinolinone DerivativePreparative HPLCAcetonitrile/Water with 0.1% Formic Acid>90 (Recovery)>99Provides the highest purity but may require method development.[12]

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying this compound derivatives.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.[4]

  • Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity.[4]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]

Protocol 2: General Recrystallization Procedure

This method is ideal for purifying solid compounds that are significantly more soluble in a hot solvent than in a cold one.

  • Solvent Selection: Test small amounts of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but dissolves completely when hot.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Preparative HPLC

This protocol is for achieving high purity on multi-milligram scales.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to find the optimal column (e.g., C18), mobile phase (e.g., Acetonitrile/Water with an additive like 0.1% formic acid or TFA), and gradient.[12]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol or DMSO). Ensure the solution is fully dissolved and filtered before injection.[12]

  • Scale-Up: Transfer the method to a preparative HPLC system equipped with a larger-diameter column of the same stationary phase. Adjust the flow rate and injection volume according to the column size.[12][15]

  • Fraction Collection: Set up the fraction collector to collect peaks based on UV absorbance at a suitable wavelength.[12]

  • Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final pure solid.[12]

Visualizations

Purification_Workflow crude Crude Product (from reaction work-up) pre_purify Preliminary Purification (e.g., Acid-Base Extraction) crude->pre_purify Optional check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) crude->check_purity pre_purify->check_purity column Column Chromatography (Silica or Alumina) check_purity->column Complex Mixture recrystal Recrystallization check_purity->recrystal High Purity Crude prephplc Preparative HPLC check_purity->prephplc Difficult Separation pure_fractions Combine Pure Fractions column->pure_fractions final_product Pure Compound recrystal->final_product Filter & Dry prephplc->pure_fractions solvent_removal Solvent Removal (Rotovap / Lyophilization) pure_fractions->solvent_removal solvent_removal->final_product characterization Characterization (NMR, MS, Purity Analysis) final_product->characterization

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Column_Chromatography start Problem with Column Chromatography? prob_streak Streaking or Tailing? start->prob_streak prob_low_yield Low Yield / No Elution? start->prob_low_yield prob_poor_sep Poor Separation? start->prob_poor_sep sol_streak1 Add 0.1-1% Triethylamine to Eluent prob_streak->sol_streak1 Yes sol_streak2 Switch to Neutral Alumina prob_streak->sol_streak2 If streaking persists sol_low_yield1 Increase Eluent Polarity prob_low_yield->sol_low_yield1 Yes sol_low_yield2 Consider Degradation on Silica (Switch to Alumina) prob_low_yield->sol_low_yield2 If polarity increase fails sol_poor_sep1 Optimize Eluent with TLC (Aim for Rf ~0.3) prob_poor_sep->sol_poor_sep1 Yes sol_poor_sep2 Use a Shallower Gradient prob_poor_sep->sol_poor_sep2 If co-eluting

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Functionalization of Quinolinones - Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of quinolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolinone chemistry and troubleshoot common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the functionalization of quinolinones?

A1: The primary challenges in quinolinone functionalization revolve around controlling regioselectivity and preventing unwanted side reactions. Key issues include:

  • N- vs. O-Alkylation: The ambident nucleophilic nature of the quinolinone scaffold can lead to mixtures of N- and O-alkylated products.[1][2][3]

  • Regioselectivity in C-H Functionalization: The quinoline ring has multiple C-H bonds that can be activated, leading to mixtures of positional isomers (e.g., C2, C3, C5, C8).[4][5][6]

  • Side Reactions in Classical Syntheses: Named reactions like the Friedländer, Skraup, and Doebner-von Miller syntheses are prone to side reactions such as tar formation and polymerization under harsh conditions.

  • Over-functionalization: It can be challenging to introduce a single functional group without di- or tri-substituted byproducts.

  • Halogenation Control: The use of reagents like N-bromosuccinimide (NBS) can lead to over-halogenation or reaction at unintended positions.[7][8]

Q2: How can I control N- versus O-alkylation of my quinolinone?

A2: The outcome of N- vs. O-alkylation is highly dependent on the reaction conditions. Key factors to consider are the base, solvent, and the nature of the alkylating agent. Generally, N-alkylation is favored under kinetic control, while O-alkylation is favored under thermodynamic control. The use of harder electrophiles tends to favor O-alkylation, whereas softer electrophiles favor N-alkylation.[9][10] For instance, using a strong base like NaH in a polar aprotic solvent like DMF often favors N-alkylation. Conversely, using a weaker base and a non-polar solvent might favor O-alkylation.[1][2]

Q3: What is the best strategy to achieve regioselective C-H functionalization?

A3: Achieving regioselectivity in C-H functionalization often requires careful selection of catalysts, directing groups, and reaction conditions.[4][6]

  • Directing Groups: The use of a directing group, such as an N-oxide, can effectively guide the functionalization to a specific position, most commonly the C2 or C8 position.[4][11]

  • Catalyst and Ligand Choice: The metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands play a crucial role in determining the site of activation.[4][6]

  • Reaction Conditions: Parameters such as solvent, temperature, and additives can significantly influence the regiochemical outcome.[4][6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Arylation (Mixture of C2 and C8 isomers)
  • Question: I am attempting a palladium-catalyzed C-H arylation of a quinolinone and obtaining a mixture of C2 and C8-arylated products. How can I improve the selectivity?

  • Answer:

    • Optimize the Directing Group: If not already in use, converting the quinolinone to its N-oxide derivative can significantly enhance selectivity for the C2 and C8 positions.

    • Ligand Screening: The choice of phosphine ligand is critical. Bulky electron-rich ligands often favor C8-arylation, while other ligands might promote C2-arylation. A systematic screening of ligands is recommended.

    • Solvent Effects: The polarity of the solvent can influence the coordination of the catalyst and the substrate, thereby affecting regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMAc) to non-polar (e.g., toluene, dioxane).

    • Catalyst System: While palladium is common, consider exploring other transition metals like rhodium, which may offer different regioselectivity profiles.

Issue 2: Undesired N-Alkylation when O-Alkylation is the Goal
  • Question: I am trying to perform an O-alkylation on my 4-hydroxyquinolinone, but I am predominantly getting the N-alkylated product. What can I do to favor O-alkylation?

  • Answer:

    • Choice of Base and Solvent: Employing a weaker base (e.g., K2CO3, Cs2CO3) in a less polar solvent (e.g., acetone, acetonitrile) can favor O-alkylation.

    • Hard vs. Soft Electrophiles: According to Pearson's HSAB theory, harder electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react at the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) prefer the softer nitrogen atom.[9][10]

    • Protecting Group Strategy: If direct O-alkylation remains challenging, consider protecting the nitrogen atom first with a suitable protecting group (e.g., Boc, Cbz), performing the O-alkylation, and then deprotecting the nitrogen.

Issue 3: Over-bromination with N-Bromosuccinimide (NBS)
  • Question: When I try to mono-brominate my quinolinone using NBS, I get a significant amount of the di-brominated product. How can I control the reaction?

  • Answer:

    • Stoichiometry and Addition: Carefully control the stoichiometry of NBS. Use no more than one equivalent for mono-bromination. Consider adding the NBS portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the reaction rate and improve selectivity.

    • Solvent Choice: The solvent can influence the reactivity of NBS. Acetonitrile or DMF are common choices, but exploring less polar solvents might be beneficial.

    • Purification of NBS: Impure NBS can sometimes lead to side reactions. Recrystallizing the NBS before use can improve the outcome.[7]

Data Presentation

Table 1: Catalyst and Condition Optimization for Friedländer Synthesis [12][13][14][15][16]

CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
p-TsOHSolvent-free (Microwave)1200.2585-95Rapid and efficient.
Iodine (10 mol%)EthanolReflux2-480-92Mild and effective catalyst.
Nd(NO3)3·6H2OEthanolReflux3-585-95High yields with lanthanide catalyst.
NoneWater703up to 97Green and catalyst-free conditions.[13]
H-ZSM-5Toluene110882-93Heterogeneous catalyst, easy to remove.[14]

Table 2: Regioselectivity in Pd-catalyzed C-H Arylation of Quinoline N-Oxides [4]

LigandBaseSolventTemperature (°C)C2:C8 RatioTotal Yield (%)
PPh3K2CO3Toluene1201:275
XPhosCsFt-BuOH/Toluene100>99:1 (C2)85
RuPhosK2CO3Dioxane1101:1080
NoneAg2CO3Benzene130>95:5 (C2)56

Experimental Protocols

Protocol 1: Boc Protection of Quinolinone Nitrogen

This protocol provides a general method for the N-protection of a quinolinone using di-tert-butyl dicarbonate (Boc₂O).[17][18][19]

Materials:

  • Quinolinone (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a round-bottom flask, add the quinolinone (1.0 mmol) and DMAP (0.1 mmol).

  • Dissolve the solids in DCM (10 mL).

  • Add triethylamine (1.5 mmol) to the solution.

  • Add Boc₂O (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected quinolinone.

Protocol 2: Regioselective C2-Arylation of Quinoline N-Oxide

This protocol is adapted from literature procedures for the palladium-catalyzed C2-arylation of quinoline N-oxides.[4]

Materials:

  • Quinoline N-oxide (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • XPhos (0.1 mmol)

  • CsF (2.0 mmol)

  • t-BuOH/Toluene (2:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and CsF (2.0 mmol).

  • Add the quinoline N-oxide (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Add the degassed t-BuOH/Toluene solvent mixture (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C2-arylated quinoline N-oxide.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Troubleshooting Strategies cluster_end Outcome Start Side Reaction Observed (e.g., low yield, mixture of products) Analysis Characterize Side Products (NMR, MS, etc.) Start->Analysis Identify Identify Type of Side Reaction Analysis->Identify Regio Regioselectivity Issue? Identify->Regio Alkylation N- vs. O-Alkylation? Identify->Alkylation Overreaction Over-reaction? Identify->Overreaction Conditions Harsh Conditions? Identify->Conditions Regio_Sol Modify Directing Group Change Catalyst/Ligand Optimize Solvent Regio->Regio_Sol Yes Alkylation_Sol Change Base/Solvent Use Harder/Softer Electrophile Protecting Group Strategy Alkylation->Alkylation_Sol Yes Overreaction_Sol Reduce Stoichiometry of Reagent Lower Temperature Shorter Reaction Time Overreaction->Overreaction_Sol Yes Conditions_Sol Milder Catalyst Lower Temperature Optimize pH Conditions->Conditions_Sol Yes Optimize Optimize Reaction Conditions Regio_Sol->Optimize Alkylation_Sol->Optimize Overreaction_Sol->Optimize Conditions_Sol->Optimize Success Desired Product Obtained Optimize->Success

Caption: Troubleshooting workflow for addressing side reactions.

Regioselectivity_Decision_Tree cluster_start Starting Point cluster_c2c8 C2/C8 Position cluster_c3 C3 Position cluster_c5c7 C5/C7 Position Start Desired C-H Functionalization Site? C2_C8 Use N-Oxide Directing Group Start->C2_C8 C2 or C8 C3 Nickel-catalyzed Cross-Coupling (No Directing Group Needed) Start->C3 C3 C5_C7 Use Removable Directing Group or Bifunctional Template Start->C5_C7 C5 or C7 C2_C8_Catalyst Select Catalyst/Ligand C2_C8->C2_C8_Catalyst Pd_C2 Pd-catalyzed with XPhos for C2 C2_C8_Catalyst->Pd_C2 C2 desired Rh_C8 Rh-catalyzed for C8 C2_C8_Catalyst->Rh_C8 C8 desired

References

Technical Support Center: Improving Regioselectivity of Bromination of Quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the regioselectivity of the bromination of quinolin-2(1H)-one. This resource aims to address common experimental challenges and provide actionable solutions to achieve desired bromination patterns, crucial for the synthesis of targeted pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of bromination on the quinolin-2(1H)-one scaffold?

A1: The primary sites for electrophilic bromination on quinolin-2(1H)-one are the C3 position in the pyridinone ring and the C6 and C8 positions in the benzene ring. The regioselectivity is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature.

Q2: How can I selectively achieve bromination at the C3 position?

A2: Selective bromination at the C3 position is typically achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of a radical initiator is generally avoided to favor the electrophilic substitution pathway on the electron-rich double bond of the pyridinone ring.

Q3: What conditions favor bromination on the benzene ring, specifically at the C6 position?

A3: Bromination on the benzene ring, particularly at the C6 position, is generally favored when using molecular bromine (Br₂) in a less polar solvent, such as acetic acid or chloroform. The lactam moiety is a moderately activating group and an ortho-, para-director, leading to substitution at the C6 and C8 positions. Steric hindrance can sometimes disfavor substitution at the C8 position, leading to a preference for the C6 position.

Q4: Can I achieve dibromination, and if so, at which positions?

A4: Yes, dibromination is possible with an excess of the brominating agent. The most common dibrominated product is 3,6-dibromoquinolin-2(1H)-one. This suggests that after the initial bromination, the molecule can undergo a second bromination. The conditions for achieving this selectively often involve harsher conditions or prolonged reaction times.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Bromo-isomer
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or temperature.Drive the reaction to completion and increase the yield of the brominated product.
Decomposition of Starting Material or Product Run the reaction at a lower temperature. Ensure the reaction is protected from light, especially when using NBS.Minimize degradation and improve the isolated yield of the desired product.
Suboptimal Reagent Stoichiometry Titrate the brominating agent if its purity is uncertain. Use a slight excess (1.1-1.2 equivalents) of the brominating agent for monosubstitution.Ensure complete conversion of the starting material without excessive formation of polybrominated byproducts.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Choice of Brominating Agent For C3-bromination, use NBS. For bromination on the benzene ring (C6), use molecular bromine (Br₂).Favor the formation of the desired regioisomer.
Inappropriate Solvent Polarity To favor C3-bromination, use polar aprotic solvents like DMF or acetonitrile. For C6-bromination, use less polar solvents like acetic acid or chloroform.Influence the reaction pathway and improve the ratio of the desired isomer.
Reaction Temperature Too High High temperatures can sometimes lead to a loss of selectivity. Perform the reaction at room temperature or below (0 °C) to enhance regioselectivity.Increase the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.
Presence of a Catalyst For bromination on the benzene ring with Br₂, the addition of a Lewis acid catalyst (e.g., FeBr₃) can enhance the electrophilicity of bromine and direct substitution to the aromatic ring.Promote electrophilic aromatic substitution and improve selectivity for C6/C8 bromination.
Issue 3: Formation of Polybrominated Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of the brominating agent.Minimize the formation of di- and polybrominated products.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.Prevent the slower, secondary bromination from occurring.

Data Presentation: Regioselectivity of Bromination

The following tables summarize the impact of different reaction conditions on the regioselectivity of quinolin-2(1H)-one bromination.

Table 1: Effect of Brominating Agent and Solvent on Regioselectivity

Brominating AgentSolventMajor Product(s)Approximate Yield (%)Reference
NBSDMF3-Bromoquinolin-2(1H)-one70-85General observation from synthetic procedures
NBSAcetonitrile3-Bromoquinolin-2(1H)-one65-80General observation from synthetic procedures
Br₂Acetic Acid6-Bromoquinolin-2(1H)-one60-75General observation from synthetic procedures
Br₂Chloroform6-Bromoquinolin-2(1H)-one & 8-Bromoquinolin-2(1H)-oneMixtureGeneral observation from synthetic procedures
Br₂ (excess)Acetic Acid3,6-Dibromoquinolin-2(1H)-one50-60Inferred from polybromination studies

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Bromoquinolin-2(1H)-one

Objective: To achieve selective bromination at the C3 position.

Materials:

  • Quinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve quinolin-2(1H)-one (1.0 eq.) in DMF.

  • Slowly add N-bromosuccinimide (1.1 eq.) to the solution at room temperature while stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 3-bromoquinolin-2(1H)-one.

Protocol 2: Regioselective Synthesis of 6-Bromoquinolin-2(1H)-one

Objective: To achieve selective bromination at the C6 position.

Materials:

  • Quinolin-2(1H)-one

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve quinolin-2(1H)-one (1.0 eq.) in glacial acetic acid.

  • Slowly add a solution of molecular bromine (1.1 eq.) in glacial acetic acid to the flask at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and recrystallize from ethanol to afford pure 6-bromoquinolin-2(1H)-one.

Visualizations

Diagram 1: Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_outcomes Regioselective Outcomes Brominating Agent Brominating Agent C3-Bromination C3-Bromination Brominating Agent->C3-Bromination NBS C6-Bromination C6-Bromination Brominating Agent->C6-Bromination Br₂ Polybromination Polybromination Brominating Agent->Polybromination Excess Reagent Solvent Solvent Solvent->C3-Bromination Polar Aprotic (DMF, ACN) Solvent->C6-Bromination Less Polar (AcOH, CHCl₃) Temperature Temperature Temperature->C3-Bromination Room Temp Temperature->C6-Bromination Room Temp / 0°C Catalyst Catalyst Catalyst->C6-Bromination Lewis Acid (e.g., FeBr₃) G start Start dissolve Dissolve Quinolin-2(1H)-one in appropriate solvent start->dissolve add_reagent Add Brominating Agent (NBS or Br₂) dissolve->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor workup Aqueous Workup & Quenching monitor->workup isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify end Pure Bromo-isomer purify->end G Quinolin-2(1H)-one Quinolin-2(1H)-one Pyridinone Ring Pyridinone Ring Quinolin-2(1H)-one->Pyridinone Ring Electron-rich (enamine-like) Benzene Ring Benzene Ring Quinolin-2(1H)-one->Benzene Ring Activated by lactam group C3 Position C3 Position Pyridinone Ring->C3 Position Highly Nucleophilic C6/C8 Positions C6/C8 Positions Benzene Ring->C6/C8 Positions Ortho/Para to -NHCO- group NBS NBS NBS->C3 Position Favored Attack Br₂ Br₂ Br₂->C6/C8 Positions Favored Attack

challenges in the scale-up synthesis of 8-bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromoquinolin-2(1H)-one. The information is structured to address specific challenges that may be encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: While a direct, peer-reviewed protocol for this compound is not extensively documented, established methods for structurally similar compounds suggest a few reliable routes. A common approach involves a two-step process: the acylation of a 2-bromoaniline derivative followed by an intramolecular cyclization, such as a Friedel-Crafts reaction.[1] Alternative methods for constructing the quinolinone core include the Knorr quinoline synthesis, the Skraup-Doebner-von Miller reaction, and late-stage bromination of the parent quinolin-2(1H)-one.[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns during scale-up include the handling of corrosive and reactive reagents, and the management of exothermic reactions. For syntheses employing a Friedel-Crafts cyclization, the use of Lewis acids like aluminum trichloride (AlCl₃) presents significant hazards. Anhydrous AlCl₃ reacts violently with water, releasing heat and hydrochloric acid (HCl) gas.[2][3] It is also highly corrosive to skin, eyes, and mucous membranes.[2][3] Furthermore, intramolecular cyclizations can be exothermic, posing a risk of thermal runaway if not properly controlled. A thorough thermal hazard analysis is crucial before attempting large-scale production to understand the reaction's thermal profile and to implement adequate cooling and emergency shutdown procedures.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of both the initial amide formation and the subsequent cyclization to the quinolinone. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the recommended methods for purifying the final product at a large scale?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. For large-scale operations, recrystallization is often more cost-effective and scalable. Finding a suitable solvent system is key to achieving high purity and yield. Column chromatography can also be employed for large quantities, though it may be more resource-intensive.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly in a scale-up setting.

Issue 1: Low Yield in the Amide Formation Step
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure all reagents are anhydrous, as moisture can quench the acylating agent. - Extend the reaction time and continue to monitor by TLC or HPLC. - Consider a slight excess of the acylating agent.
Side reactions - Maintain the recommended reaction temperature. For reactions involving acyl chlorides, cooling to 0°C before addition can minimize side product formation. - Ensure slow and controlled addition of the acylating agent.
Poor quality of starting materials - Verify the purity of the 2-bromoaniline and acylating agent by analytical techniques such as NMR or GC-MS.
Issue 2: Low Yield or No Reaction in the Intramolecular Cyclization Step
Potential Cause Troubleshooting Suggestion
Inactive Lewis acid catalyst - Use freshly opened or properly stored anhydrous aluminum trichloride. Exposure to moisture will deactivate the catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Insufficient reaction temperature - The cyclization step often requires elevated temperatures. Ensure the reaction mixture reaches and maintains the target temperature.[1]
Substrate deactivation - The presence of strongly electron-withdrawing groups on the aniline ring can hinder the electrophilic aromatic substitution. A stronger Lewis acid or higher reaction temperatures may be required.
Formation of stable intermediates - In some cases, the intermediate may form a stable complex with the Lewis acid, preventing further reaction. A modified workup procedure or a different choice of Lewis acid might be necessary.
Issue 3: Impurity Formation and Purification Challenges
Potential Cause Troubleshooting Suggestion
Formation of poly-substituted byproducts - During bromination steps (if applicable), over-bromination can occur. Control the stoichiometry of the brominating agent and the reaction temperature carefully.
Incomplete cyclization - Unreacted amide intermediate will be a major impurity. Optimize the cyclization conditions (catalyst, temperature, time) to drive the reaction to completion.
Formation of isomers - Depending on the synthetic route, positional isomers may form. Purification by column chromatography with a carefully selected eluent system may be required. Recrystallization might also be effective if the isomers have significantly different solubilities.
Difficulty in removing the catalyst - The workup procedure is critical for removing the Lewis acid. Quenching the reaction by carefully adding it to ice water is a common method.[1] Thorough washing of the crude product is essential.
Product oiling out during recrystallization - If the product separates as an oil during recrystallization, try using a different solvent system, adjusting the cooling rate, or adding seed crystals.

Experimental Protocols

A proposed two-step synthesis for a structurally similar compound, 8-bromo-6-methylquinolin-2(1H)-one, is adapted here for the synthesis of this compound.[1]

Step 1: Amide Formation (Acylation of 2-bromoaniline)

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add a base, such as pyridine (1.2 eq), to the solution.

  • Slowly add a solution of a suitable acylating agent, for example, cinnamoyl chloride (1.1 eq), in anhydrous DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure amide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a reaction vessel, add the purified amide intermediate from Step 1 and a suitable solvent (e.g., chlorobenzene).

  • Carefully add a Lewis acid, such as aluminum trichloride (AlCl₃) (a molar excess is often required), in portions while monitoring the temperature.

  • Heat the reaction mixture to a temperature sufficient to induce cyclization (e.g., 125°C) for 2-4 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water with vigorous stirring.

  • Continue stirring until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude this compound can be further purified by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of quinolinone derivatives, which can serve as a starting point for the optimization of this compound synthesis.

ParameterAmide FormationIntramolecular Cyclization
Solvent Dichloromethane (DCM)Chlorobenzene
Temperature 0°C to Room Temperature125°C
Reaction Time 12 - 18 hours2 - 4 hours
Typical Yield > 80%60 - 80%
Purification Method Recrystallization/ChromatographyRecrystallization

Note: The values presented are typical for analogous reactions and may require optimization for the specific synthesis of this compound.

Mandatory Visualization

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_challenges Potential Scale-Up Challenges Starting_Materials 2-Bromoaniline Acylating Agent Amide_Formation Step 1: Amide Formation (Acylation) Starting_Materials->Amide_Formation Reagent_Prep Anhydrous Solvents Inert Atmosphere Reagent_Prep->Amide_Formation Cyclization Step 2: Intramolecular Friedel-Crafts Cyclization Amide_Formation->Cyclization Low_Yield Low Yield Amide_Formation->Low_Yield Workup Quenching & Extraction Cyclization->Workup Cyclization->Low_Yield Impurity Impurity Formation Cyclization->Impurity Thermal_Runaway Thermal Runaway Cyclization->Thermal_Runaway Crude_Purification Recrystallization or Column Chromatography Workup->Crude_Purification Final_Product This compound Crude_Purification->Final_Product Purification_Issues Purification Difficulties Crude_Purification->Purification_Issues QC_Analysis Purity & Identity Check (HPLC, NMR, MS) Final_Product->QC_Analysis

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield or Purity Check_Starting_Materials Verify Purity of Starting Materials? Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions? Check_Starting_Materials->Check_Reaction_Conditions No Impure_Reagents Source of Issue: Impure Reagents Check_Starting_Materials->Impure_Reagents Yes Check_Workup Evaluate Workup & Purification? Check_Reaction_Conditions->Check_Workup No Suboptimal_Conditions Source of Issue: Suboptimal Conditions Check_Reaction_Conditions->Suboptimal_Conditions Yes Inefficient_Purification Source of Issue: Inefficient Purification Check_Workup->Inefficient_Purification Yes Action_Purify_Reagents Action: Purify or Replace Reagents Impure_Reagents->Action_Purify_Reagents Action_Optimize_Conditions Action: Optimize Temp, Time, Catalyst Load Suboptimal_Conditions->Action_Optimize_Conditions Action_Modify_Purification Action: Modify Solvent System or Method Inefficient_Purification->Action_Modify_Purification Resolved Issue Resolved Action_Purify_Reagents->Resolved Action_Optimize_Conditions->Resolved Action_Modify_Purification->Resolved

Caption: Troubleshooting logic for synthesis of this compound.

References

resolving solubility issues of 8-bromoquinolin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 8-bromoquinolin-2(1H)-one in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in many solvents?

A1: The low solubility of this compound stems from its molecular structure. Quinolinone derivatives are often characterized by rigid, planar aromatic systems, which can lead to strong intermolecular forces in the solid crystal lattice.[1] These strong interactions make it difficult for solvent molecules to effectively solvate individual molecules, resulting in poor solubility.[1] The chemical structure, a heterocyclic aromatic system with a bromine substituent, suggests it is likely to have low aqueous solubility and can present challenges in some organic solvents as well.[2]

Q2: What are the recommended starting organic solvents for preparing a stock solution?

A2: For preparing a concentrated stock solution, it is advisable to start with polar aprotic organic solvents. The most common and effective choices include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2][3] Other water-miscible organic solvents like ethanol and methanol can also be tested.[2]

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into an aqueous buffer for my assay. What should I do?

A3: This phenomenon, often called "crashing out," is common and occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[2][4] Here are several strategies to overcome this:

  • Optimize the Co-solvent System: Ensure the final concentration of the organic co-solvent (like DMSO) in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[2]

  • Incorporate Solubilizing Excipients:

    • Surfactants: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant such as Tween® 80 can help maintain the compound's solubility by forming micelles.[2][5]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.[6]

Q4: Can I use heat to help dissolve the compound?

A4: Gentle heating (e.g., to 37-40°C) and sonication can be used to aid the dissolution of this compound in the initial organic stock solvent.[2] However, it is critical to ensure the compound is chemically stable at the applied temperature and does not degrade. Always cool the solution to room temperature before adding it to your experimental system to prevent thermal shock to biological components.[2]

Q5: What advanced techniques can I try if standard solvents and co-solvents are ineffective?

A5: If initial methods fail, more advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the compound in an amorphous (non-crystalline) state within a hydrophilic polymer matrix like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[6][7] This prevents the formation of a stable crystal lattice, which can significantly enhance the apparent solubility and dissolution rate.[6]

  • Cyclodextrin Complexation: As mentioned previously, forming an inclusion complex with cyclodextrins is a powerful method to increase aqueous solubility.[1][2][6] This involves determining the phase solubility to find the optimal ratio of the compound to the cyclodextrin.[6]

Troubleshooting Guide

The following decision workflow provides a systematic approach to addressing solubility challenges with this compound.

G start Start: Compound Solubility Issue stock_prep Attempt to prepare 10 mM stock in 100% DMSO start->stock_prep dissolved Does it dissolve? stock_prep->dissolved success Success: Proceed with serial dilution into aqueous buffer dissolved->success Yes optimize Optimize Co-solvent System (e.g., lower final DMSO %) Try alternative co-solvents (DMF, Ethanol) dissolved->optimize No (Apply gentle heat/sonication) precipitates Does it precipitate upon dilution? success->precipitates precipitates->success No precipitates->optimize Yes no_precipitate No yes_precipitate Yes still_precipitates Still precipitates? optimize->still_precipitates still_precipitates->success No excipients Incorporate Solubilizing Excipients: - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) still_precipitates->excipients Yes advanced Advanced Techniques: Prepare Solid Dispersion (PVP, PEG) excipients->advanced no_dissolve No yes_dissolve Yes

Caption: Decision workflow for solubilizing this compound.

Data Presentation

While specific experimental solubility data for this compound is not widely available, researchers should generate this data empirically.[8] The following table provides a template for recording and comparing solubility in various organic solvents.

SolventTemperature (°C)Observed Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)25Enter experimental datae.g., Clear solution
N,N-Dimethylformamide (DMF)25Enter experimental datae.g., Clear solution
Ethanol25Enter experimental datae.g., Sparingly soluble
Methanol25Enter experimental datae.g., Sparingly soluble
Acetonitrile25Enter experimental datae.g., Poorly soluble
Acetone25Enter experimental datae.g., Poorly soluble
Dichloromethane (DCM)25Enter experimental datae.g., Insoluble
Ethyl Acetate25Enter experimental datae.g., Insoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a high-concentration stock solution, typically in DMSO.[2]

  • Weigh Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Add the calculated volume of DMSO to the vial containing the compound.

  • Mix: Vortex the solution thoroughly for 1-2 minutes to ensure it is completely dissolved.[2]

  • Aid Dissolution (Optional): If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[2][4]

  • Storage: Store the stock solution appropriately, protected from light and moisture.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for accurately determining the equilibrium solubility of a compound in a specific solvent.[8]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent equil Shake/agitate at constant temperature (e.g., 25°C) for 24-72 hours prep1->equil sep1 Centrifuge at high speed (e.g., 14,000 rpm, 30 min) equil->sep1 sep2 Carefully collect supernatant sep1->sep2 analysis1 Quantify compound concentration in supernatant via validated analytical method (e.g., HPLC-UV) sep1->analysis1

Caption: Experimental workflow for the shake-flask solubility method.

Methodology:

  • Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure saturation is achieved.[8]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation at high speed (e.g., 14,000 rpm for 30 minutes).[6][8]

  • Quantification: Carefully collect an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.[6][8]

  • Data Analysis: Perform the experiment in triplicate to ensure reproducibility and report the solubility as the mean ± standard deviation.[8]

Protocol 3: Preparation of an Amorphous Solid Dispersion

This protocol outlines the solvent evaporation method for creating a solid dispersion to enhance solubility.[6]

  • Solvent Selection: Choose a common volatile organic solvent (e.g., methanol, acetone) in which both this compound and the chosen carrier polymer (e.g., PVP K30, PEG 6000) are soluble.[6]

  • Dissolution: Dissolve the compound and the carrier polymer in the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.[4][6]

  • Drying: Further dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24 hours to remove all residual solvent.[6]

  • Processing: Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve.[6]

  • Characterization (Recommended): Characterize the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.[6]

References

workup procedures for Suzuki-Miyaura reactions involving quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving quinolinone scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction involving a quinolinone?

A typical aqueous workup procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate and washing with water and brine.[1] The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[1][2] The crude product is subsequently purified, most commonly by column chromatography on silica gel.[2]

Q2: My reaction has low or no conversion. What are the common causes?

Low or no conversion in Suzuki-Miyaura reactions with quinolinones can often be attributed to several factors:

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the quinolinone ring can coordinate to the palladium catalyst, leading to its deactivation.[3] This is a common issue with nitrogen-containing heterocycles.

  • Poor Reagent Quality: The stability of boronic acids is a frequent reason for low yields. They can undergo protodeboronation, especially electron-deficient heteroaryl boronic acids.[3][4] It is advisable to check the purity of the boronic acid by NMR before use.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to a failed reaction. The choice of base and solvent can be empirical, and screening may be necessary to find the optimal conditions for a specific quinolinone substrate.[5]

  • Presence of Oxygen: Incomplete degassing can lead to catalyst oxidation and promote side reactions like the homocoupling of boronic acids.[1][3]

Q3: I am observing significant amounts of homocoupling byproduct. How can I minimize this?

Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid or aryl halide, is a common side reaction.[3] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and a positive pressure is maintained throughout the reaction.[1][3] The choice of catalyst, ligand, and base can also influence the rate of homocoupling versus the desired cross-coupling.[3]

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[3] This is particularly problematic with electron-deficient or certain nitrogen-containing heterocyclic boronic acids.[4] To mitigate protodeboronation:

  • Use Stabilized Boronic Acid Derivatives: Consider using more stable boronic esters like pinacol esters or MIDA boronates.[3][4]

  • Optimize Reaction Conditions: Use weaker, non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous solvents (e.g., toluene, dioxane, THF).[4] Lowering the reaction temperature can also disfavor protodeboronation, though this may require a more active catalyst system.[4]

  • Use a High-Activity Catalyst: A highly active catalyst can accelerate the desired cross-coupling, outcompeting the rate of protodeboronation.[4]

Q5: The purification of my quinolinone product is difficult. Any suggestions?

Purification challenges can arise from byproducts with similar polarity to the desired product. A common method for purification is flash column chromatography on silica gel.[1][6] If byproducts from the boronic acid (like boronic acid homocoupling products or unreacted boronic acid) are the issue, an initial aqueous wash during the workup can help remove some of these impurities. Filtering the reaction mixture through a pad of Celite can help remove the palladium catalyst.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki-Miyaura coupling of quinolinones.

Problem 1: Low or No Product Formation

// Reagent Quality Path boronic_acid [label="Boronic Acid/Ester Purity?\n(Check via NMR)", shape=box]; aryl_halide [label="Quinolinone Halide Purity?", shape=box]; use_stable_boronate [label="Action:\nUse stabilized boronate (e.g., pinacol, MIDA)\nor freshly recrystallized boronic acid.", shape=note, fillcolor="#FBBC05"]; repurify_halide [label="Action:\nRepurify starting quinolinone halide.", shape=note, fillcolor="#FBBC05"];

// Reaction Conditions Path degassing [label="Proper Degassing?\n(Inert atmosphere)", shape=box]; solvent_base [label="Solvent/Base appropriate?", shape=box]; temperature [label="Reaction Temperature Optimal?", shape=box]; degas_again [label="Action:\nEnsure rigorous degassing\n(e.g., freeze-pump-thaw).", shape=note, fillcolor="#FBBC05"]; screen_conditions [label="Action:\nScreen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄)\nand solvents (dioxane, THF, toluene, water mixtures).", shape=note, fillcolor="#FBBC05"]; optimize_temp [label="Action:\nAdjust temperature.\nHigher T may be needed for less reactive halides.", shape=note, fillcolor="#FBBC05"];

// Catalyst Activity Path catalyst_source [label="Catalyst/Precatalyst Active?", shape=box]; ligand_choice [label="Ligand Appropriate?", shape=box]; test_catalyst [label="Action:\nTest catalyst on a known,\nreliable Suzuki reaction.", shape=note, fillcolor="#FBBC05"]; change_ligand [label="Action:\nSwitch to bulkier, electron-rich ligands\n(e.g., Buchwald ligands like SPhos, XPhos).", shape=note, fillcolor="#FBBC05"];

// Connections start -> check_reagents; check_reagents -> boronic_acid [label="If starting material is consumed,\nbut no product is formed."]; boronic_acid -> use_stable_boronate [style=dashed]; check_reagents -> aryl_halide [label="If starting material is unreacted."]; aryl_halide -> repurify_halide [style=dashed];

start -> check_conditions; check_conditions -> degassing; degassing -> degas_again [style=dashed]; check_conditions -> solvent_base; solvent_base -> screen_conditions [style=dashed]; check_conditions -> temperature; temperature -> optimize_temp [style=dashed];

start -> check_catalyst; check_catalyst -> catalyst_source; catalyst_source -> test_catalyst [style=dashed]; check_catalyst -> ligand_choice; ligand_choice -> change_ligand [style=dashed];

use_stable_boronate -> product_characterization; repurify_halide -> product_characterization; degas_again -> product_characterization; screen_conditions -> product_characterization; optimize_temp -> product_characterization; test_catalyst -> product_characterization; change_ligand -> product_characterization; } A troubleshooting workflow for low product yield.

Problem 2: Presence of Significant Byproducts
  • Protodeboronation: If the mass corresponding to the deboronated starting material is observed, refer to FAQ Q4 for mitigation strategies.

  • Homocoupling: If dimers of the boronic acid or the quinolinone halide are detected, refer to FAQ Q3.

  • Dehalogenation: If the starting quinolinone halide is being converted to the corresponding quinolinone (halogen replaced by hydrogen), this side reaction can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate) may help.[7]

Quantitative Data

The yield of Suzuki-Miyaura reactions with quinolinones is highly dependent on the specific substrates and reaction conditions. Below is a summary of representative yields under various conditions.

Quinolinone SubstrateAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1285
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄ (0.05 eq)K₂CO₃Toluene/H₂O802482
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₄ (0.05 eq)K₂CO₃Toluene/H₂O802473
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (0.05 eq)K₂CO₃Toluene/H₂O802468
6-Bromo-1,2,3,4-tetrahydroquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.05 eq)K₂CO₃Toluene/H₂O802476
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂/SPhos (2)DBUTHF/H₂O80295

Data synthesized from multiple sources, including hypothetical examples for illustrative purposes and data from similar heterocyclic systems.[8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromoquinolinone

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Bromoquinolinone (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromoquinolinone, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the reaction mixture with ethyl acetate and water.[1]

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter and concentrate the solution under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; oxidative_addition [label="Oxidative Addition", shape=none]; pd2_complex [label="R¹-Pd(II)L₂-X", fontcolor="#EA4335"]; transmetalation [label="Transmetalation", shape=none]; pd2_intermediate [label="R¹-Pd(II)L₂-R²", fontcolor="#EA4335"]; reductive_elimination [label="Reductive Elimination", shape=none]; product [label="R¹-R²\n(Coupled Product)", fontcolor="#4285F4", shape=box, style=filled, fillcolor="#F1F3F4"];

// Reagents aryl_halide [label="Quinolinone-X (R¹-X)"]; boronic_acid [label="Ar-B(OR)₂ (R²-B(OR)₂)"]; base [label="Base (e.g., K₂CO₃)"];

// Cycle layout pd0 -> oxidative_addition [dir=none]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [dir=none]; transmetalation -> pd2_intermediate; pd2_intermediate -> reductive_elimination [dir=none]; reductive_elimination -> pd0;

// Reagent inputs aryl_halide -> oxidative_addition [label=""]; boronic_acid -> transmetalation; base -> transmetalation;

// Product output reductive_elimination -> product; } Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling of Quinolinones

// Workflow sequence start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> characterize; characterize -> end; } General experimental workflow for Suzuki-Miyaura coupling.

References

stability of 8-bromoquinolin-2(1H)-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromoquinolin-2(1H)-one. The information addresses potential stability issues under acidic and basic conditions that may be encountered during experimental procedures.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in solution.

If you observe a loss of your starting material or the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS), it is likely that this compound is degrading. The quinolinone core, being a cyclic amide, is susceptible to hydrolysis, particularly under acidic or basic conditions.

Troubleshooting Steps:

  • pH Assessment:

    • Measure the pH of your experimental solution. Acidic or basic conditions can catalyze the hydrolysis of the amide bond in the quinolinone ring.

  • Temperature Control:

    • If your protocol involves heating, consider if the temperature can be lowered. Elevated temperatures significantly accelerate the rate of hydrolysis.

  • Solvent and Buffer Selection:

    • If possible, use a buffered solution to maintain a neutral pH (around 7). Phosphate or TRIS buffers are common choices.

    • Minimize the amount of water in your reaction mixture if the chemistry allows, as water is a reactant in the hydrolysis process.

  • Reaction Time:

    • If the degradation is time-dependent, try to reduce the overall reaction or processing time.

  • Analytical Monitoring:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your compound over time. This will allow you to quantify the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the cyclic amide bond. This leads to the opening of the quinolinone ring to form an amino-substituted carboxylic acid derivative. The rate of this degradation is dependent on the acid concentration and temperature.

Q2: What are the likely degradation products of this compound in acidic media?

A2: The expected major degradation product under acidic conditions is 3-(2-amino-3-bromophenyl)propenoic acid. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to ring opening.

Q3: How does this compound behave under basic conditions?

A3: Similar to acidic conditions, this compound is also unstable in basic media. Base-catalyzed hydrolysis of the amide bond will occur, leading to ring-opening and the formation of the corresponding carboxylate salt of the amino acid.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, solutions of this compound should be prepared in a neutral, buffered solvent system. If long-term storage is necessary, it is advisable to store the solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. For solid-state storage, room temperature is generally acceptable.

Q5: How can I perform a forced degradation study on this compound to assess its stability?

A5: A forced degradation study is essential to understand the intrinsic stability of a compound.[1][2] A typical protocol involves exposing the compound to various stress conditions and analyzing the resulting samples by a stability-indicating HPLC method.[2][3]

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureTime (hours)Expected Degradation of Quinolinone Core
Acidic Hydrolysis 0.1 M HCl60°C2 - 810 - 20%
Basic Hydrolysis 0.1 M NaOH60°C1 - 415 - 25%
Oxidative 3% H₂O₂Room Temp245 - 15%
Thermal Solid State80°C48< 5%
Photolytic UV/Vis LightRoom Temp24Variable, dependent on chromophore

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution in a water bath at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution in a water bath at 60°C. Withdraw aliquots at 1, 2, and 4 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw an aliquot after 24 hours.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. After the specified time, dissolve the solid in methanol to the stock solution concentration.

    • Control Sample: Dilute 1 mL of the stock solution with 1 mL of water. Keep at room temperature.

  • Sample Analysis (HPLC):

    • Dilute all samples and controls to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

    • Identify and characterize any significant degradation products using techniques like LC-MS.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H₃O⁺ Ring-Opened Product 3-(2-amino-3-bromophenyl)propenoic acid Protonated Intermediate->Ring-Opened Product + H₂O - H₃O⁺ 8-bromoquinolin-2(1H)-one_base This compound Tetrahedral Intermediate Tetrahedral Intermediate 8-bromoquinolin-2(1H)-one_base->Tetrahedral Intermediate + OH⁻ Ring-Opened Product Salt Salt of 3-(2-amino-3-bromophenyl)propenoic acid Tetrahedral Intermediate->Ring-Opened Product Salt Ring Opening

Caption: Proposed hydrolysis pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Stock Solution of This compound B Acid Stress (0.1 M HCl, 60°C) A->B C Base Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂) A->D E Thermal Stress (80°C, solid) A->E F Neutralization & Dilution B->F C->F D->F E->F G HPLC Analysis F->G H Data Interpretation (% Degradation) G->H

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 8-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for palladium-catalyzed cross-coupling reactions with 8-bromoquinolin-2(1H)-one. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines, amides, or carbamates. This reaction is crucial for synthesizing arylamine derivatives.[1][2]

  • Sonogashira Coupling: For the formation of a carbon-carbon triple bond (C≡C) with terminal alkynes.[1][3] This is a key reaction for creating arylalkyne structures.

Q2: How does the quinolin-2(1H)-one scaffold affect the choice of catalyst?

A2: The quinolin-2(1H)-one core presents unique challenges. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Additionally, the N-H proton is acidic and can interact with basic reagents. Therefore, the selection of a suitable ligand is critical to stabilize the catalyst and promote the desired reaction pathway over side reactions. Bulky and electron-rich phosphine ligands are often preferred as they can promote efficient catalysis while minimizing catalyst inhibition.[4]

Q3: Which factors are most critical for optimizing a coupling reaction with this compound?

A3: Several factors must be carefully considered for successful coupling reactions:

  • Catalyst System: This includes the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the ligand.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary for high yields, especially for challenging substrates like quinolinones.[4][5]

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) is crucial and depends on the specific coupling reaction and the sensitivity of the substrates.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.[3] Common solvents include toluene, dioxane, THF, and DMF.

  • Temperature: Reaction temperatures typically range from room temperature to over 100 °C.[6] Optimization is often required to balance reaction rate with catalyst stability and side product formation.

Catalyst Selection and Performance Data

The selection of an appropriate catalyst system is paramount for achieving high efficiency in cross-coupling reactions. Below are tables summarizing representative catalyst systems and their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with substrates analogous to this compound.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75A standard catalyst, effective for many substrates.[4]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100Moderate to HighGood for a range of aryl bromides.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighBulky monophosphine ligands are often effective for challenging substrates.[4]
G3-XPhos PrecatalystXPhosK₃PO₄t-BuOH/H₂O80HighPrecatalysts can offer improved stability and reactivity.

Note: Yields are illustrative and based on data from 3-bromoquinoline and 8-bromo-6-methylquinolin-2(1H)-one. Actual yields may vary depending on the specific boronic acid and reaction conditions.[4][7]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-110Moderate to HighA first-generation catalyst system, effective for many amines.
Pd(OAc)₂ / RuPhosRuPhosNaOt-BuToluene80-100HighBulky biarylphosphine ligands are highly efficient.
G3-XPhos PrecatalystXPhosK₃PO₄THFRT-80HighPrecatalysts can allow for milder reaction conditions.[4]

Note: Yields are representative and based on data for various aryl bromides. The choice of amine and base is critical for success.[4]

Table 3: Representative Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-60HighThe classic Sonogashira conditions.
Pd(PPh₃)₄CuIi-Pr₂NHTolueneRT-80HighA commonly used and effective system.
Pd(OAc)₂ / SPhosNoneK₃PO₄1,4-Dioxane100HighCopper-free conditions can prevent alkyne homocoupling.

Note: Yields are illustrative. The choice of alkyne and the use of a copper co-catalyst can significantly impact the reaction outcome.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting StepRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst (precatalyst). Ensure proper degassing of solvents and an inert atmosphere (Argon or Nitrogen).Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and moisture, which can lead to deactivation.[3]
Catalyst Inhibition Increase catalyst loading. Screen different bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos).The quinoline nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Bulky ligands can mitigate this by sterically hindering this interaction.[3]
Poor Reagent Quality Use freshly purchased or purified reagents. Boronic acids can dehydrate or decompose upon storage.Impure reagents can introduce catalyst poisons or participate in side reactions.
Incorrect Base Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The optimal base is reaction-dependent.The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.

Issue 2: Formation of Debrominated Side Product (Hydrodehalogenation)

Potential CauseTroubleshooting StepRationale
Presence of Water or Protic Impurities Use anhydrous solvents and reagents. Ensure the reaction is run under strictly inert conditions.Water or other protic sources can lead to the protonation of key intermediates in the catalytic cycle, resulting in the formation of the debrominated quinolinone.[3]
β-Hydride Elimination This is more common with certain organometallic partners in Suzuki coupling or with certain amines in Buchwald-Hartwig amination. Optimize the ligand and reaction temperature.A side reaction pathway that can compete with reductive elimination, leading to the hydrodehalogenated product.[2]
Choice of Base For Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOt-Bu.The base can influence the rate of competing side reactions.

Issue 3: Sonogashira Coupling - Alkyne Homocoupling (Glaser Coupling)

Potential CauseTroubleshooting StepRationale
Presence of Oxygen Ensure the reaction is performed under a strictly anaerobic (oxygen-free) environment. Thoroughly degas all solvents and reagents.Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[3]
High Copper Concentration Reduce the amount of copper co-catalyst (CuI).A lower concentration of the copper catalyst can disfavor the homocoupling pathway.
Copper-Mediated Reaction Switch to a copper-free Sonogashira protocol.This eliminates the possibility of copper-catalyzed homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add degassed solvent (e.g., toluene), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Seal the tube and heat the mixture to 80-120 °C.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).

  • Evacuate and backfill with argon.

  • Add degassed solvent (e.g., THF or toluene) and the amine base (e.g., Et₃N or i-Pr₂NH).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Couple this compound reaction_type Choose Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Aryl/Vinyl Substituent buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine/Amide Substituent sonogashira Sonogashira (C-C triple bond) reaction_type->sonogashira Alkyne Substituent catalyst_screening Screen Catalyst Systems (Pd Source + Ligand) suzuki->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening base_solvent_opt Optimize Base and Solvent catalyst_screening->base_solvent_opt temp_time_opt Optimize Temperature and Time base_solvent_opt->temp_time_opt troubleshooting Troubleshoot Issues (Low Yield, Side Products) temp_time_opt->troubleshooting success Successful Coupling troubleshooting->success Problem Solved failure Re-evaluate Strategy troubleshooting->failure Persistent Issues failure->reaction_type Change Approach

Caption: A logical workflow for catalyst selection and reaction optimization.

Suzuki_Catalytic_Cycle pd0 L-Pd(0) ox_add L-Pd(II)(Ar)Br pd0->ox_add Ar-Br transmetal L-Pd(II)(Ar)(R) ox_add->transmetal R-B(OR)₂ + Base transmetal->pd0 red_elim Product Ar-R transmetal->red_elim label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low/No Yield check1 Check Inert Atmosphere & Reagent Quality start->check1 check2 Screen Ligands (Bulky, Electron-Rich) check1->check2 No Improvement check3 Screen Bases (K₂CO₃, K₃PO₄, NaOt-Bu) check2->check3 No Improvement check4 Optimize Temperature & Concentration check3->check4 No Improvement side_product Side Product Observed? check4->side_product Still Low Yield hydrodeh Hydrodehalogenation side_product->hydrodeh Yes, debrominated homocoup Homocoupling side_product->homocoup Yes, dimer success Improved Yield side_product->success No solve_hydro Use Anhydrous Solvents, Optimize Base hydrodeh->solve_hydro solve_homo Use Copper-Free Conditions, Ensure Anaerobic Setup homocoup->solve_homo solve_hydro->success solve_homo->success

Caption: A decision tree for troubleshooting common coupling reaction issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1] These heterocyclic aromatic compounds have demonstrated significant potential in the fight against various diseases, exhibiting potent anticancer, antimicrobial, and antimalarial properties. This guide provides a comparative analysis of the biological activities of selected quinoline derivatives, supported by quantitative data and detailed experimental methodologies, to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Quantitative Analysis of Biological Activities

The efficacy of quinoline derivatives is typically quantified through in vitro assays that measure their ability to inhibit cancer cell growth (IC50), microbial growth (Minimum Inhibitory Concentration - MIC), or parasite proliferation (IC50). The following tables summarize the biological activities of representative quinoline derivatives against various cell lines and pathogens.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives (IC50 in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
7-Chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 (µg/cm³)[3]
HTC-8 (Colon)0.314 - 4.65 (µg/cm³)[3]
HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/mL)[3]
U937 (Lymphoma)43.95 (µg/mL)[3]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)

DerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone-2-one Schiff-base hybrid (6c)MRSA0.75[4]
VRE0.75[4]
MRSE2.50[4]
2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5)Xanthomonas oryzae3.12[5]
CiprofloxacinEscherichia coli0.013 - 1[5]
Staphylococcus aureus0.125 - 8[5]
Pseudomonas aeruginosa0.15 - >32[5]
LevofloxacinEscherichia coli≤ 0.06 - 2[5]
Staphylococcus aureus0.06 - >8.0[5]
Pseudomonas aeruginosa0.5 - >512[5]

Table 3: Comparative Antimalarial Activity of Quinoline Derivatives (IC50 in µg/mL)

DerivativePlasmodium falciparum StrainIC50 (µg/mL)Reference
Quinoline Derivative (4b)-0.014 - 5.87[6]
Quinoline Derivative (4g)-0.014 - 5.87[6]
Quinoline Derivative (4i)-0.014 - 5.87[6]
Quinoline Derivative (12)-0.014 - 5.87[6]
Chloroquine->5 (Resistant Strains)[6]

Experimental Protocols

The determination of the biological activities of quinoline derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with serial dilutions of the quinoline derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[7]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay for Anticancer Activity start Seed Cancer Cells in 96-well Plate treat Treat with Quinoline Derivatives start->treat 24h incubate_compound Incubate (e.g., 48h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Read Absorbance (~570nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[10]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilutions: Two-fold serial dilutions of the quinoline derivative are prepared in a 96-well microtiter plate containing broth medium.[9]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[10]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

MIC_Determination_Workflow cluster_workflow Broth Microdilution for MIC Determination start Prepare Serial Dilutions of Quinoline Derivative inoculate Inoculate Wells start->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate (16-20h at 37°C) inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine_mic Determine MIC read->determine_mic

Workflow for MIC determination by broth microdilution.
Antimalarial Activity: SYBR Green I-based Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[12]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In this assay, the dye binds to the DNA of the malaria parasites, and the resulting fluorescence intensity is proportional to the number of viable parasites.

Procedure:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes.

  • Drug Plates: 96-well plates are pre-dosed with serial dilutions of the quinoline derivatives.

  • Inoculation: The parasite culture is added to the drug-coated plates.

  • Incubation: The plates are incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).[13]

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA and allow for staining.[12]

  • Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

  • Data Analysis: The IC50 value is calculated by comparing the fluorescence in the drug-treated wells to that of the drug-free control wells.

Antimalarial_Assay_Workflow cluster_workflow SYBR Green I-based Antimalarial Assay start Pre-dose 96-well Plates with Quinoline Derivatives add_parasites Add P. falciparum Culture start->add_parasites incubate Incubate (72h) add_parasites->incubate lyse_stain Add Lysis Buffer with SYBR Green I incubate->lyse_stain read_fluorescence Read Fluorescence (Ex:485nm, Em:530nm) lyse_stain->read_fluorescence analyze Calculate IC50 Value read_fluorescence->analyze

Workflow of the SYBR Green I antimalarial assay.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through a variety of mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial replication.

Anticancer Mechanisms

Many quinoline derivatives with anticancer properties function as inhibitors of protein kinases, which are critical regulators of cell growth and differentiation.[14] A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

PI3K/Akt/mTOR pathway and points of inhibition by quinolines.
Antimicrobial Mechanisms

The antibacterial action of many quinolones, a major class of quinoline derivatives, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_mechanism Mechanism of Quinolone Antibacterial Activity Quinolone Quinolone Derivatives DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Inhibition of bacterial DNA gyrase by quinolones.

References

Cross-Validating the Multifaceted Biological Activities of Quinolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of compounds with diverse and potent biological activities.[1][2] This versatility makes quinolinone derivatives promising candidates for the development of novel therapeutics targeting a range of diseases, from cancers to infectious and inflammatory conditions. This guide provides an objective comparison of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of selected quinolinone derivatives, supported by experimental data, to facilitate cross-validation of their potential therapeutic applications.

Comparative Biological Activity of Quinolinone Derivatives

To effectively compare the biological activities of quinolinone derivatives, it is crucial to examine their performance across a variety of standardized assays. The following tables summarize quantitative data for representative quinolinone compounds, highlighting their potency in different biological contexts.

Anticancer Activity

The anticancer potential of quinolinone derivatives is one of the most extensively studied areas.[1][3] These compounds have been shown to exhibit cytotoxicity against a wide range of cancer cell lines, often with high potency. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of these compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound A MCF-7Breast Adenocarcinoma1.15 ± 0.65[4]
K-562Chronic Myelogenous Leukemia7.91 ± 0.62[4]
HeLaCervical Adenocarcinoma7.65 ± 0.97[4]
Compound B MCF-7Breast Adenocarcinoma0.54 ± 0.05[4]
K-562Chronic Myelogenous Leukemia0.61 ± 0.02[4]
HeLaCervical Adenocarcinoma13.5 ± 1.67[4]
Compound C HCT-116Colorectal Carcinoma4 - 43[5]
MCF-7Breast Adenocarcinoma4 - 43[5]
HeLaCervical Adenocarcinoma4 - 43[5]
Compound D KBNasopharyngeal Carcinoma<1.0 µg/ml[6]
HT29Colorectal Adenocarcinoma30 nM (mean)[6]
MKN45Gastric Adenocarcinoma30 nM (mean)[6]

Note: The specific structures for Compounds A, B, C, and D are detailed in the cited references. The data is presented as reported in the original studies.

Antimicrobial Activity

Quinolinone derivatives have also demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainGram TypeMIC (µg/mL)Reference
Compound E Staphylococcus aureusGram-positive20 ± 3.3[7]
Pseudomonas aeruginosaGram-negative10 ± 1.5[7]
Compound F Staphylococcus aureus MRSAGram-positive0.75
Enterococcus faecalis VREGram-positive0.75
Staphylococcus epidermidis MRSEGram-positive2.50
Compound G Escherichia coliGram-negative≥50
Klebsiella pneumoniaeGram-negative50
Staphylococcus aureusGram-positive2
Compound H Escherichia coliGram-negative131.25 to 262.5[8]
Staphylococcus aureusGram-positive32.8 to 131.25[8]

Note: The specific structures for Compounds E, F, G, and H are detailed in the cited references. MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus; MRSE: Methicillin-Resistant Staphylococcus epidermidis.

Anti-inflammatory Activity

The anti-inflammatory effects of quinolinones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[9] The IC50 values for COX inhibition provide a quantitative measure of their anti-inflammatory potential.

Compound IDTargetIC50 (µM)Reference
Compound I COX-20.1[10]
Compound J COX-20.11[10]
Compound K COX-20.077[11]
Compound L COX-22.35 ± 0.04[12]

Note: The specific structures for Compounds I, J, K, and L are detailed in the cited references.

Neuroprotective Effects

Several quinolinone derivatives have been investigated for their potential to protect neuronal cells from various insults, a critical aspect in the search for treatments for neurodegenerative diseases. While quantitative IC50 values are less common in initial neuroprotection screening, studies often report the ability of these compounds to enhance cell viability in the presence of neurotoxins.

Compound IDNeuronal Cell LineNeurotoxic InsultObservationReference
Urolithin B SH-SY5YQuinolinic AcidEnhanced cell viability at 0.6 µM and 2.5 µM[13]
Caffeoylquinic Acid Derivatives SH-SY5YHydrogen PeroxideProtected against H2O2-induced injury[14]
Wine-derived metabolites SH-SY5YSIN-1Increased cell viability at 0.1–10 µM[15]
ESLC SH-SY5YHydrogen PeroxideRestored cell viability at 100 µg/mL and 250 µg/mL[16]

Note: The compounds listed are structurally related to or have been studied in the context of quinolinic acid-induced neurotoxicity. ESLC refers to an enzymatic hydrolyzate from silkworms fed the leaves of Cudrania tricuspidata.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the cross-validation of biological activities. The following sections provide methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, K-562, HeLa)

  • Complete culture medium

  • Quinolinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Quinolinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the quinolinone derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Quinolinone derivatives

  • Detection reagent (e.g., a fluorometric probe or an ELISA kit for prostaglandin E2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX enzymes, arachidonic acid, and test compounds in the reaction buffer.

  • Enzyme Inhibition: In a 96-well plate, add the COX enzyme and the quinolinone derivative at various concentrations. Include a control with no inhibitor. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method. For a fluorometric assay, the fluorescence is measured over time. For an ELISA, the amount of prostaglandin E2 is quantified.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control. The IC50 value is determined from the dose-response curve.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of quinolinones can aid in understanding their mechanisms and in designing further experiments. The following diagrams, created using the DOT language, illustrate a general workflow for cross-validating biological activities and a key signaling pathway often targeted by these compounds.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Biological Screening cluster_validation Cross-Validation & Lead Identification cluster_mechanistic Mechanism of Action Studies Synthesis Quinolinone Derivatives Synthesis Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Antimicrobial Antiinflammatory Anti-inflammatory Screening (e.g., COX Assay) Synthesis->Antiinflammatory Neuroprotective Neuroprotective Screening (e.g., SH-SY5Y Assay) Synthesis->Neuroprotective ComparativeAnalysis Comparative Data Analysis (IC50, MIC) Anticancer->ComparativeAnalysis Antimicrobial->ComparativeAnalysis Antiinflammatory->ComparativeAnalysis Neuroprotective->ComparativeAnalysis HitToLead Hit-to-Lead Optimization ComparativeAnalysis->HitToLead PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) HitToLead->PathwayAnalysis InVivo In Vivo Efficacy & Toxicity PathwayAnalysis->InVivo

Caption: Workflow for the cross-validation of quinolinone activities.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Promotion mTOR->Transcription Promotion Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinolinones.

LogicalRelationship cluster_activities Biological Activities Quinolinone Quinolinone Core Scaffold Anticancer Anticancer Quinolinone->Anticancer Cytotoxicity Antimicrobial Antimicrobial Quinolinone->Antimicrobial Bacteriostatic/ Bactericidal Antiinflammatory Anti-inflammatory Quinolinone->Antiinflammatory Enzyme Inhibition Neuroprotective Neuroprotective Quinolinone->Neuroprotective Cell Viability Anticancer->Antiinflammatory Shared Pathways (e.g., NF-kB) Anticancer->Neuroprotective Apoptosis Regulation Antiinflammatory->Neuroprotective Anti-neuroinflammation

Caption: Interplay of quinolinone biological activities.

References

A Spectroscopic Showdown: Unveiling the Nuances of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the molecular characteristics of quinolinone derivatives is paramount. These heterocyclic compounds form the backbone of numerous therapeutic agents and functional materials. This guide provides a comprehensive spectroscopic comparison of various quinolinone derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

Quinolinone and its analogs are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their rigid, planar structure often imparts favorable photophysical characteristics, making them valuable as fluorescent probes and in optoelectronic applications. Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and behavior of these molecules. This guide delves into the key spectroscopic signatures of quinolinone derivatives, focusing on UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data of Quinolinone Derivatives

The following table summarizes key spectroscopic data for a selection of quinolinone derivatives, offering a direct comparison of their electronic and structural properties.

Derivative Name/StructureSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Ion (m/z)
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one Toluene325450----
7-(Diethylamino)quinolone Chalcone (Compound 4a) Dichloromethane425525----
7-(Diethylamino)quinolone Chalcone (Compound 5a) Dichloromethane435540----
6-Bromo-3-hydroxyquinolin-2(1H)-one ----10.5 (s, 1H, OH), 7.0-8.0 (m, aromatic H)162 (C=O), 140 (C-OH), 115-135 (aromatic C)240/242 [M+H]⁺
6-(Dimethylamino)quinoline-5-carbaldehyde DMSO-d₆---10.19 (s, 1H, CHO), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H, N(CH₃)₂)190.0 (CHO), 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5 (N(CH₃)₂)-
8-(Dimethylamino)quinoline-5-carbaldehyde CDCl₃---10.06 (s, 1H, CHO), 9.72 (dd, 1H), 8.87 (dd, 1H), 7.84 (d, 1H), 7.53 (dd, 1H), 6.97 (d, 1H), 3.36 (s, 6H, N(CH₃)₂)191.3 (CHO), 155.0, 146.9, 141.0, 139.5, 133.9, 128.3, 123.3, 122.2, 111.2, 44.1 (N(CH₃)₂)-

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, generalized protocols for the key spectroscopic techniques discussed in this guide.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: A stock solution of the quinolinone derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile, dichloromethane) at a concentration of approximately 1 mM.[1] This stock solution is then diluted to a final concentration within the micromolar range, ensuring the absorbance at the wavelength of maximum absorption (λmax) falls between 0.1 and 1.0 to adhere to the Beer-Lambert law.[1]

  • Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is employed.[1] A quartz cuvette filled with the pure solvent serves as the reference (blank).[1] A baseline spectrum is recorded with the solvent in both the sample and reference beams.[1] The sample solution is then placed in the sample cuvette, and the absorption spectrum is recorded over a suitable wavelength range (e.g., 200-800 nm).[1] The wavelength at which the highest absorbance is recorded is the λmax.[1]

Fluorescence Spectroscopy
  • Sample Preparation: A dilute solution of the quinolinone derivative is prepared in a spectroscopic-grade solvent. The concentration should be low enough to prevent inner filter effects, which typically means an absorbance of less than 0.1 at the excitation wavelength.[1]

  • Instrumentation and Measurement: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp) and a detector is used.[1] The optimal excitation wavelength is usually the λmax determined from the UV-Vis spectrum.[1] The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength. The wavelength with the highest fluorescence intensity is the emission maximum (λem).[1]

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) is often determined using a relative method with a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[1] The absorbance of both the sample and the standard at the excitation wavelength is kept below 0.1.[1] The integrated fluorescence intensity of both is measured, and the quantum yield is calculated using the following formula: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the quinolinone derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation and Measurement: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the quinolinone derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the low micromolar to nanomolar range.

  • Instrumentation and Measurement: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of quinolinone derivatives. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used for precise mass measurements to confirm the elemental composition.[2]

Visualizing Molecular Interactions and Experimental Processes

To further aid in the understanding of the application and analysis of quinolinone derivatives, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Quinolinone Derivative stock Prepare Stock Solution (e.g., 1 mM) start->stock nmr_sample Dissolve in Deuterated Solvent (5-10 mg) start->nmr_sample ms_sample Prepare Dilute Solution for MS (µM-nM range) start->ms_sample uv_dilute Prepare Dilute Solution for UV-Vis (µM range) stock->uv_dilute fluor_dilute Prepare Dilute Solution for Fluorescence (Abs < 0.1) stock->fluor_dilute uv_vis UV-Vis Spectroscopy (Determine λmax) uv_dilute->uv_vis fluorescence Fluorescence Spectroscopy (Determine λem, Φ) fluor_dilute->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) nmr_sample->nmr ms Mass Spectrometry (Determine m/z) ms_sample->ms properties Photophysical Properties uv_vis->properties fluorescence->properties structure Structural Elucidation nmr->structure ms->structure purity Purity Assessment ms->purity

Caption: General workflow for the spectroscopic analysis of quinolinone derivatives.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.

Quinolinone derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[3] By blocking EGFR, these compounds can impede downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to a reduction in cancer cell proliferation and the induction of apoptosis.[3] This mechanism of action underscores the therapeutic potential of quinolinone derivatives in oncology.

References

The Quinoline Scaffold: A Comparative Docking Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative molecular docking performance of quinoline derivatives against various therapeutic targets. This guide synthesizes experimental data and methodologies to provide an objective comparison, aiding in the rational design of novel therapeutics.

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a cornerstone in the design of new therapeutic agents.[2] Molecular docking, a powerful in-silico tool, has been instrumental in elucidating the binding interactions between quinoline derivatives and their biological targets, thereby guiding the development of more potent and selective inhibitors.[1] This guide presents a comparative overview of docking studies on various quinoline derivatives, offering valuable insights for researchers in the field.

Performance of Quinoline Derivatives Across Various Protein Targets

The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases.[1] Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds.[1] The following tables summarize the docking scores and binding energies of selected quinoline derivatives against their respective protein targets, providing a comparative look at their performance.

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 4HIV Reverse Transcriptase4I2P-10.67-[1][3]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56-[1]
Compound 10DNA Gyrase---18.8[1]
Isoniazid (Standard)DNA Gyrase---14.6[1]
Compound 4fEGFR---[1]
3-b]quinolineCB1a2IGR-5.3-[1]
Compound 4CB1a2IGR-6.1-[1]

Table 1: Comparative Docking Scores and Binding Energies of Quinoline Derivatives.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kJ/mol)IC50 / GI50 (µM)Reference
Compound 13Topoisomerase I (Topo 1)--0.278[4][5]
Compound 9bRho-associated protein kinase 1 (ROCK1) (2ESM)-10.0--[4]
Compound 4HIV Reverse Transcriptase (4I2P)-10.67--[4]
Compound 6cAurora A kinase (3FDN)--8.20-[4]

Table 2: Docking Performance of 3-Chloroquinoline Derivatives Against Prominent Biological Targets.

Experimental Protocols for Molecular Docking

The reproducibility and validity of molecular docking results are critically dependent on the methodologies employed. The following outlines a generalized experimental protocol based on the reviewed literature.

Ligand and Protein Preparation
  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are first sketched and then converted into three-dimensional (3D) structures. To achieve a stable conformation, energy minimization is performed using a force field such as the Merck Molecular Force Field (MMFF94).[1] The finalized 3D structures are saved in a suitable format, like PDB, for the docking simulation.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. To alleviate any steric clashes, the protein structure undergoes energy minimization.[1]

Docking Simulation
  • Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][4]

  • Grid Generation: A grid box is established around the active site of the protein, defining the search space for the ligand. The dimensions and center of this grid are critical parameters that can significantly influence the docking outcome.[1]

  • Docking Algorithm: The docking software explores various conformations and orientations of the ligand within the defined grid box. For each pose, the binding energy is calculated. The primary objective of the algorithm is to identify the pose with the lowest binding energy, which theoretically represents the most stable binding mode.[1]

Analysis of Results
  • Binding Affinity: The docking score or binding energy serves as an estimation of the binding affinity between the ligand and the protein. These values are crucial for comparing the potential efficacy of different derivatives.

  • Interaction Analysis: The docking results are further analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. This analysis provides a deeper understanding of the binding mechanism.

Visualizing Molecular Docking Workflows and Signaling Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

G cluster_prep Preparation cluster_process Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Target Protein (PDB) Prot_Prep Protein Preparation (Add H, Remove Water) PDB->Prot_Prep Ligands Quinoline Derivatives (2D Structures) Lig_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Lig_Prep Grid Grid Generation (Define Active Site) Prot_Prep->Grid Docking Molecular Docking (AutoDock, Glide, etc.) Lig_Prep->Docking Grid->Docking Scoring Pose Scoring & Binding Energy Calculation Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction

A generalized workflow for comparative molecular docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline-based Inhibitor Quinoline->EGFR Inhibition EGF EGF EGF->EGFR

EGFR signaling pathway, a target for quinoline-based inhibitors.

References

A Comparative Guide to the Synthesis of 8-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis methods for 8-bromoquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. Below, we detail two prominent synthetic routes: the Knorr Quinoline Synthesis and an Intramolecular Cyclization approach. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

Parameter Method 1: Knorr Quinoline Synthesis Method 2: Intramolecular Friedel-Crafts Cyclization
Starting Materials 2-Bromoaniline, Ethyl Acetoacetate2-Bromoaniline, Cinnamoyl Chloride
Key Intermediates N-(2-bromophenyl)-3-oxobutanamideN-(2-bromophenyl)cinnamamide
Overall Yield ~50% (estimated)Not explicitly reported
Reaction Steps 22
Reagents & Conditions Toluene, cat. Ethylenediamine, Reflux; Polyphosphoric Acid, 120°CPyridine, DCM, 0°C to RT; AlCl₃, Chlorobenzene, 125°C
Advantages Readily available starting materials, established methodology.Potentially high-yielding, adaptable for diverse analogs.
Disadvantages Moderate yield in the first step, requires high temperature for cyclization.Yields not specified in available literature, requires Lewis acid.

Method 1: Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classical and widely used method for the preparation of quinolin-2(1H)-ones. This approach involves the condensation of an aniline with a β-ketoester to form a β-ketoanilide, which is then cyclized under acidic conditions.

Experimental Protocol

Step 1: Synthesis of N-(2-bromophenyl)-3-oxobutanamide

To a solution of 2-bromoaniline (10 mmol) in toluene (50 mL), ethyl acetoacetate (12 mmol) and a catalytic amount of ethylenediamine (2-3 drops) are added. The mixture is refluxed for 12 hours, with the evolved ethanol-water azeotrope being collected in a Dean-Stark trap. After cooling, the reaction mixture is washed with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-ketoanilide. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-(2-bromophenyl)-3-oxobutanamide. The reported yield for this step is 56%.[1]

Step 2: Cyclization to 8-bromo-4-methylquinolin-2(1H)-one

The purified N-(2-bromophenyl)-3-oxobutanamide (5 mmol) is added to preheated polyphosphoric acid (20 g) at 80°C. The mixture is then stirred vigorously at 120°C for 2 hours.[2] The hot reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried to yield 8-bromo-4-methylquinolin-2(1H)-one. Note: The protocol is adapted from the synthesis of a methylated analog. For the synthesis of this compound, a β-ketoester without the alpha-methyl group should be used in Step 1, which would result in the formation of this compound in Step 2.

Experimental Workflow

Knorr_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization A 2-Bromoaniline + Ethyl Acetoacetate B Reflux in Toluene (cat. Ethylenediamine) A->B Condensation C N-(2-bromophenyl)-3-oxobutanamide B->C Yield: 56% D N-(2-bromophenyl)-3-oxobutanamide E Polyphosphoric Acid 120°C D->E Intramolecular Cyclization F This compound E->F

Knorr Synthesis Workflow

Method 2: Intramolecular Friedel-Crafts Cyclization

This method involves the acylation of 2-bromoaniline with cinnamoyl chloride to form an amide intermediate, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization to yield the desired quinolinone.

Experimental Protocol

Step 1: Synthesis of N-(2-bromophenyl)cinnamamide

In a round-bottom flask under an inert atmosphere, 2-bromoaniline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath. Pyridine (1.2 eq) is added, followed by the slow addition of a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with 1M HCl. The organic layer is separated and washed sequentially with a saturated NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure N-(2-bromophenyl)cinnamamide.[3]

Step 2: Intramolecular Cyclization to this compound

To a suspension of aluminum trichloride (AlCl₃) (2.0 eq) in chlorobenzene, a solution of N-(2-bromophenyl)cinnamamide (1.0 eq) in chlorobenzene is added dropwise at room temperature. The reaction mixture is then heated to 125°C for 2-4 hours, with progress monitored by TLC. After completion, the mixture is cooled to approximately 50°C and carefully poured into a beaker of ice water. The resulting mixture is stirred vigorously until a solid precipitate forms. The solid is collected by vacuum filtration and washed thoroughly with water to yield this compound.[3]

Experimental Workflow

Friedel_Crafts_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization A 2-Bromoaniline + Cinnamoyl Chloride B Pyridine, DCM 0°C to RT A->B Acylation C N-(2-bromophenyl)cinnamamide B->C D N-(2-bromophenyl)cinnamamide E AlCl₃, Chlorobenzene 125°C D->E Friedel-Crafts Reaction F This compound E->F

Intramolecular Friedel-Crafts Cyclization Workflow

References

comparing the efficacy of different catalysts for Suzuki-Miyaura coupling of 8-bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry and materials science for the formation of carbon-carbon bonds. For drug development professionals and researchers, the synthesis of functionalized quinoline scaffolds is of particular interest due to their prevalence in biologically active compounds. The 8-position of the quinoline ring presents unique electronic and steric challenges, making the choice of an effective catalytic system crucial for successful Suzuki-Miyaura coupling. This guide provides a comparative analysis of various catalysts and conditions for the coupling of 8-bromoquinolines with boronic acids, supported by experimental data and detailed protocols.

Comparative Performance of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling of 8-bromoquinolines is highly dependent on the interplay between the palladium or nickel source, the ligand, the base, and the solvent system. The nitrogen atom in the quinoline ring can coordinate with the metal center of the catalyst, potentially inhibiting its activity.[1] Therefore, the use of bulky, electron-rich ligands is often necessary to promote the desired catalytic cycle and achieve high yields.[1][2]

Below is a summary of various catalytic systems employed for the Suzuki-Miyaura coupling of bromoquinolines, with specific examples relevant to 8-bromoquinoline where available.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene100VariesGoodA classic, versatile catalyst, though may require higher temperatures and longer reaction times.[3]
Pd(OAc)₂XPhosK₃PO₄Toluene100VariesHighBulky monophosphine ligands like XPhos are generally effective for challenging substrates.[4]
[Pd(dppf)Cl₂]dppfNa₂CO₃1,4-Dioxane/H₂O80-9012-1684A robust catalyst for a variety of aryl bromides.[5][6]
PdCl₂NoneVariousVariousVariesVariesModerateA ligand-free approach can be simpler but often results in lower yields.[5]
Pd₂(dba)₃P(t-Bu)₃VariousVariousRTVariesHighThis system can be effective even at room temperature for a range of aryl halides.[7]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018Good-ExcellentNickel catalysts offer a more cost-effective alternative to palladium and can be highly effective.[8][9]

Experimental Protocols

Below are detailed methodologies for performing Suzuki-Miyaura coupling reactions with 8-bromoquinolines. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: General Procedure using a Palladium Catalyst

This protocol is adapted from common Suzuki-Miyaura conditions for heteroaryl bromides.[6]

  • Materials:

    • 8-Bromoquinoline (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

    • Degassed 1,4-dioxane and water (4:1 v/v)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a Schlenk flask, combine 8-bromoquinoline, the arylboronic acid, [Pd(dppf)Cl₂], and sodium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylquinoline.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling

This protocol provides a simplified, ligand-free approach.[10]

  • Materials:

    • 8-Bromoquinoline (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Water)

  • Procedure:

    • In a round-bottom flask, combine 8-bromoquinoline, the arylboronic acid, Pd(OAc)₂, and the base.

    • Add the solvent system.

    • Stir the mixture at the desired temperature (e.g., 110 °C) for the required time (typically 2-24 hours).[11]

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Process

To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine 8-Bromoquinoline, Boronic Acid, Catalyst, and Base in a Schlenk Flask inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) start->inert solvent Add Degassed Solvent inert->solvent react Heat Mixture to Specified Temperature with Vigorous Stirring solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Cool, Dilute, and Perform Aqueous Workup react->workup monitor->react Continue if incomplete purify Purify by Column Chromatography workup->purify product Isolated 8-Arylquinoline purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)L2-X pd0->ar_pd_x oxidative_addition oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L2-Ar' ar_pd_x->ar_pd_ar transmetalation transmetalation Transmetalation ar_pd_ar->pd0 reductive_elimination product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination aryl_halide Ar-X (8-Bromoquinoline) boronic_acid Ar'-B(OR)₂ + Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 8-bromoquinolines is a powerful transformation that allows for the synthesis of a diverse range of substituted quinolines. The choice of catalyst is paramount to the success of this reaction. While traditional palladium catalysts like Pd(PPh₃)₄ and [Pd(dppf)Cl₂] are reliable, modern systems employing bulky, electron-rich phosphine ligands such as XPhos often provide higher yields and faster reaction times.[3][4][5] For cost-effectiveness and sustainability, nickel-based catalysts are emerging as a viable alternative.[8][9] The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic routes towards novel quinoline derivatives.

References

The Structure-Activity Relationship of 8-Bromoquinolin-2(1H)-one Analogues: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 8-position offers a unique starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-bromoquinolin-2(1H)-one analogues, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) cascade.

This document summarizes quantitative data from pertinent studies, details the experimental protocols for key biological assays, and visualizes the underlying molecular interactions and experimental workflows to facilitate a deeper understanding of the SAR of this promising class of compounds.

Comparative Anticancer Activity of Brominated Quinoline and Quinolinone Analogues

While comprehensive SAR studies on a diverse library of this compound analogues are still emerging, valuable insights can be drawn from structurally related brominated quinolines and quinolinones. The following tables summarize the in vitro cytotoxic activity of these compounds against various human cancer cell lines, providing a basis for understanding the impact of different substitution patterns.

Table 1: Cytotoxicity of Brominated 8-Hydroxyquinoline and Related Analogues

Compound IDStructureR5R6R7R8Cell LineIC50 (µg/mL)[1]
1 8-HydroxyquinolineHHHOHC6>50
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6
4 7-Cyano-8-hydroxyquinolineHHCNOHC613.2
5 5,7-Dicyano-8-hydroxyquinolineCNHCNOHC66.7
6 6,8-Dibromo-5-nitroquinolineNO2BrHBrC650.0 (µM)
7 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrOCH3BrOHC69.6

Key Observations from the Data:

  • Importance of Substitution: The parent 8-hydroxyquinoline (Compound 1) demonstrates minimal anticancer activity, underscoring the necessity of substitutions on the quinoline ring to impart cytotoxicity.[1]

  • Effect of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. 5,7-Dibromo-8-hydroxyquinoline (Compound 2) is notably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline (Compound 3).[1]

  • Role of Electron-Withdrawing Groups: The cyano group, another electron-withdrawing group, also contributes significantly to the anticancer effect. 7-Cyano-8-hydroxyquinoline (Compound 4) displays comparable activity to the dibromo analogue (Compound 2).[1]

  • Synergistic Effects: The presence of two cyano groups in 5,7-dicyano-8-hydroxyquinoline (Compound 5) results in the most potent compound in this series, suggesting a synergistic effect of electron-withdrawing groups at these positions.[1] The combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline (Compound 6), also leads to significant activity.[1]

Inhibition of Angiogenesis by Quinolinone Derivatives

Recent studies have highlighted the potential of quinolinone derivatives to suppress angiogenesis by targeting the VEGF-induced VEGFR2 signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 2: Anti-proliferative Activity of Quinolinone Derivatives against HUVECs

Compound IDDescriptionIC50 (µM) for 48h[2]
4 Quinolinone Derivative84.8
5 Quinolinone Derivative58.1

These compounds were found to directly bind to VEGFR2, inhibiting its downstream signaling pathways, including PI3K/Akt, ERK1/2/p38 MAPK, and FAK.[2][3] Furthermore, they induced G2/M phase cell cycle arrest and apoptosis in HUVECs.[2][3]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of these quinolinone analogues.

Synthesis of N-Substituted 8-bromo-6-methylquinolin-2(1H)-one Derivatives

A general procedure for the N-alkylation/benzylation of the this compound scaffold is as follows:

  • To a solution of 8-bromo-6-methylquinolin-2(1H)-one (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add the desired alkyl or benzyl halide (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthetic Workflow for this compound Analogues Start This compound Core Reaction N-Alkylation / N-Arylation / Cross-Coupling Start->Reaction Analogues Library of Analogues Reaction->Analogues Purification Purification (Chromatography) Analogues->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: Synthetic workflow for generating a library of this compound analogues.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration & Angiogenesis PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified diagram of the VEGFR-2 signaling pathway, a key target for anti-angiogenic therapies.

References

A Comparative Guide to In Vitro and In Silico Studies of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of anticancer research. The development of novel quinolinone derivatives often involves a synergistic approach, combining computational (in silico) predictions with laboratory-based (in vitro) validation. This guide provides a comparative overview of these two methodologies, supported by experimental data and detailed protocols to aid researchers in this field.

Data Presentation: Anticancer Activity of Quinolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinolinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3g (a 4-hydroxyquinolone analogue)HCT116 (Colon)Not Specified[1]
A549 (Lung)Not Specified[1]
PC3 (Prostate)Not Specified[1]
MCF-7 (Breast)Not Specified[1]
Quinazolinone Derivative 4Caco-2 (Colorectal)23.31 ± 0.09[2]
HepG2 (Liver)53.29 ± 0.25[2]
MCF-7 (Breast)72.22 ± 0.14[2]
Quinazolinone Derivative 9Caco-2 (Colorectal)> 100[2]
HepG2 (Liver)> 100[2]
MCF-7 (Breast)> 100[2]
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
Quinoline Derivative 4fA549 (Lung)Comparable to Doxorubicin[4]
MCF7 (Breast)Comparable to Doxorubicin[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key in vitro and in silico experiments.

In Vitro Cytotoxicity Assay: MTT Protocol[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically less than 0.5%) to avoid solvent-induced toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls, such as a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

In Silico Molecular Docking Protocol[1][7][8]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

  • Ligand and Protein Preparation:

    • Ligand: The 3D structures of the quinolinone derivatives are sketched using chemical drawing software (e.g., ChemDraw) and then optimized for their 3D conformation and energy minimized using computational chemistry tools.[7]

    • Protein: The 3D crystal structure of the target protein (e.g., a kinase or enzyme involved in cancer progression) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.[8]

  • Binding Site Identification: The active site or binding pocket of the protein is identified. This can be determined from the location of a co-crystallized ligand in the PDB structure or through prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Vina) is used to systematically explore the conformational space of the ligand within the defined binding site of the protein. The program calculates the binding energy for different poses of the ligand.[8][7]

  • Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[8]

  • Interaction Analysis: The interactions between the best-docked pose of the quinolinone derivative and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of the binding.[1]

Mandatory Visualizations

Signaling Pathway

Quinolinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. The PI3K/Akt pathway is a crucial pathway in cell survival and proliferation and is often dysregulated in cancer, making it a common target for anticancer drugs.[2][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Quinolinone Quinolinone Derivative Quinolinone->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quinolinone derivatives.

Experimental Workflow

The integration of in silico and in vitro studies is a powerful strategy in modern drug discovery. The following diagram illustrates a typical workflow.

in_vitro_in_silico_workflow cluster_insilico In Silico Studies cluster_invitro In Vitro Studies design Compound Design & Library Generation docking Molecular Docking & Virtual Screening design->docking admet ADMET Prediction docking->admet synthesis Chemical Synthesis admet->synthesis Prioritized Candidates cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism optimization Lead Optimization mechanism->optimization optimization->design Feedback Loop

Caption: Integrated workflow for in silico and in vitro drug discovery.

References

Safety Operating Guide

Safe Disposal of 8-Bromoquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures established by your institution. This document is intended as a guide and does not replace institutional safety protocols.

This guide provides detailed procedures for the safe disposal of 8-Bromoquinolin-2(1H)-one, a halogenated organic compound. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. The information is tailored for researchers, scientists, and professionals in drug development who handle such chemical reagents.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Recommended PPE:

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use only in a chemical fume hood.To prevent inhalation of dust or vapors.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.

  • Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a clearly labeled, sealed waste container designated for halogenated organic waste.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: The sealed waste container should be managed as hazardous waste in accordance with institutional and regulatory guidelines.

Waste Disposal Procedures

Proper segregation and disposal of chemical waste are critical. As a brominated organic compound, this compound must be treated as halogenated organic waste .[3][4]

Operational Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Solids."[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquids."[1] Do not mix with non-halogenated waste. [2]

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated puncture-resistant sharps container.

  • Container Management:

    • Ensure all waste containers are made of a compatible material.

    • Keep waste containers closed except when adding waste.[1][2]

    • Label all containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings.

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of this compound or its solutions down the drain.[1][3] Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, state, and federal regulations.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Solid Waste? (e.g., unused solid, contaminated PPE) A->B C Liquid Waste? (e.g., solutions) A->C D Sharps Waste? (e.g., contaminated needles) A->D E Collect in Labeled 'Halogenated Organic Solids' Waste Container B->E Yes F Collect in Labeled 'Halogenated Organic Liquids' Waste Container C->F Yes G Collect in Puncture-Resistant Sharps Container D->G Yes H Store in Designated Satellite Accumulation Area E->H F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 8-Bromoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Bromoquinolin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Routine Handling (e.g., weighing, solution preparation) - Nitrile gloves (double gloving recommended)[5] - Impermeable lab coat or gown[5] - ANSI-approved safety goggles with side shields[5] - Face shield (if splash hazard exists)[5]
Handling of Powder or Operations with Aerosolization Potential - All PPE for routine handling - NIOSH-approved respirator (e.g., N95)[5]
Spill Cleanup - Double nitrile gloves[5] - Impermeable, disposable gown[5] - Safety goggles and face shield[5] - NIOSH-approved respirator[5] - Shoe covers[5]
Waste Disposal - Nitrile gloves[6] - Impermeable lab coat or gown[6]

Operational Plan for Safe Handling

1. Preparation and Engineering Controls:

  • Thoroughly review the Safety Data Sheet (SDS) for similar compounds to understand potential hazards.[6]

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Assemble all necessary materials and equipment before handling the compound to avoid interruptions.[5]

2. Handling and Experimental Use:

  • Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to contain any dust.[6]

  • Use anti-static weigh boats or paper to prevent the dispersal of the powder.[6]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

3. Post-Experiment and Cleanup:

  • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution.[6]

  • Dispose of all cleaning materials as hazardous waste.[6]

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).[6]

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unreacted compound and any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[6]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[6] Do not mix with non-halogenated waste.[6]

  • Empty Containers: Triple-rinse the original container with a suitable solvent. Collect the rinsate and dispose of it as halogenated liquid waste.[6]

Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[6]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review SDS of Analogous Compounds prep2 Prepare Engineering Controls (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces and Equipment handle2->post1 Experiment Complete post2 Segregate and Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Dispose of Halogenated Waste via Certified Vendor post2->disp1 Waste Collection post4 Wash Hands Thoroughly post3->post4

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromoquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.